molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2

Desamino hydroxy terazosin

Numéro de catalogue: B569979
Numéro CAS: 1177261-73-2
Poids moléculaire: 388.424
Clé InChI: SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desamino Hydroxy Terazosin is a chemically modified analog of Terazosin, a known quinazoline derivative and selective alpha-1 adrenergic receptor antagonist . The parent compound, Terazosin, is well-established in clinical therapy for its ability to relax smooth muscle in the prostate and blood vessels, making it useful for treating benign prostatic hyperplasia (BPH) and hypertension . Its mechanism of action involves competitive blockade of alpha-1 adrenoceptors, which inhibits adrenaline and noradrenaline from binding, leading to vasodilation and improved urinary flow . While the specific applications and mechanism of action for Desamino Hydroxy Terazosin have not been fully elucidated, its structural relationship to Terazosin suggests it is a valuable tool for pharmacological and biochemical research. Researchers may investigate this analog to study structure-activity relationships (SAR) within the quinazoline class of alpha-blockers, explore novel therapeutic pathways, or develop new chemical probes. The "desamino hydroxy" modification is expected to alter the molecule's pharmacokinetic properties, such as its metabolism, protein binding, and half-life, offering a unique profile for scientific investigation compared to the parent drug . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications of any kind, including human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177261-73-2
Record name Desamino hydroxy terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESAMINO HYDROXY TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Contextualizing Desamino Hydroxy Terazosin in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Desamino Hydroxy Terazosin (Terazosin Impurity B)

In the landscape of pharmaceutical manufacturing and quality control, the characterization of impurities is as critical as the analysis of the active pharmaceutical ingredient (API) itself. Desamino hydroxy terazosin, recognized by the European Pharmacopoeia as "Terazosin Impurity B," represents a key related substance of Terazosin.[1] Terazosin is a potent and selective alpha-1 adrenergic receptor antagonist, widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[2][3][4][5][6] Its therapeutic action is achieved by relaxing the smooth muscle in blood vessels and the prostate gland.[4][7]

The presence and quantity of impurities like desamino hydroxy terazosin are rigorously controlled to ensure the safety and efficacy of the final drug product. This guide provides a detailed examination of the chemical and physical properties of desamino hydroxy terazosin, offering a technical resource for researchers, analytical scientists, and drug development professionals involved in the quality control and synthesis of Terazosin. Understanding the profile of this specific impurity is paramount for developing robust analytical methods for its detection and control.

Chemical Identity and Structure

Desamino hydroxy terazosin is structurally analogous to its parent compound, Terazosin. The key structural modification, as indicated by its name, is the substitution of the primary amine group at the C4 position of the quinazoline ring with a hydroxyl group. This transformation from an amino (-NH₂) to a hydroxyl (-OH) group results in a quinazolinone core.

IUPAC Name: 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one[1] CAS Number: 1177261-73-2[1] Molecular Formula: C₁₉H₂₄N₄O₅[1]

This structural change significantly alters the molecule's electronic and hydrogen-bonding characteristics compared to Terazosin, which has implications for its physicochemical properties, receptor binding affinity, and chromatographic behavior.

Visualizing the Structural Relationship

The following diagram illustrates the direct structural comparison between Terazosin and its desamino hydroxy derivative.

G cluster_0 Terazosin (Parent API) cluster_1 Desamino Hydroxy Terazosin (Impurity B) a b a->b Substitution of -NH₂ with =O (keto-enol tautomer of -OH)

Caption: Structural comparison of Terazosin and Desamino Hydroxy Terazosin.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of an impurity are critical for designing effective separation and detection methods. While extensive experimental data for desamino hydroxy terazosin is not widely published, we can rely on computed properties and compare them to the known properties of Terazosin to infer its behavior.

PropertyDesamino Hydroxy Terazosin (Impurity B)Terazosin (Parent API)Significance of Difference
Molecular Weight 388.4 g/mol [1]387.4 g/mol [5]Minimal difference; not a primary factor for mass-based separation.
XLogP3 (Lipophilicity) 0.3[1]1.4[5]The impurity is predicted to be significantly more polar (less lipophilic) than Terazosin. This is a key factor for chromatographic separation.
Hydrogen Bond Donors 1[1]1 (primary amine)[5]The quinazolinone nitrogen provides a donor site.
Hydrogen Bond Acceptors 6[1]8[5]Fewer acceptor sites may influence solubility and interactions with polar solvents.
IUPAC Name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one[1][4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone[5]Reflects the core structural change from a quinazolinamine to a quinazolinone.

The most impactful difference lies in the predicted lipophilicity (LogP). The lower LogP value for desamino hydroxy terazosin suggests it will have a shorter retention time in reversed-phase HPLC compared to the more lipophilic parent drug, Terazosin, assuming a standard C18 column. This is the foundational principle for developing a separation method.

Pharmacological Profile: An Inferred Perspective

The pharmacological activity of desamino hydroxy terazosin has not been extensively characterized. However, by understanding the structure-activity relationship (SAR) of quinazoline-based alpha-1 antagonists, we can form a well-grounded hypothesis.

Terazosin's efficacy is derived from the 4-amino-quinazoline moiety, which mimics the structure of endogenous catecholamines and facilitates high-affinity binding to the alpha-1 adrenergic receptor.[5][7] The substitution of this critical primary amine with a hydroxyl/keto group in desamino hydroxy terazosin is expected to drastically reduce its binding affinity for this receptor. The primary amine is crucial for the ionic and hydrogen bond interactions within the receptor's binding pocket.

Therefore, it is reasonable to postulate that desamino hydroxy terazosin possesses significantly lower pharmacological activity as an alpha-1 antagonist compared to Terazosin. While it may not be entirely inert, its contribution to the overall therapeutic effect is likely negligible, and its control is primarily a matter of safety and quality assurance.

Conceptual Pathway: Receptor Interaction

G cluster_0 High-Affinity Binding cluster_1 Low-Affinity Binding (Hypothesized) Terazosin Terazosin (4-amino-quinazoline) Receptor Alpha-1 Adrenergic Receptor Pocket Terazosin->Receptor Strong Interaction (H-Bonding, Ionic) Impurity Desamino Hydroxy Terazosin (Quinazolinone) Receptor2 Alpha-1 Adrenergic Receptor Pocket Impurity->Receptor2 Weak / No Interaction

Caption: Hypothesized difference in receptor binding affinity.

Analytical Methodologies for Detection and Quantification

The control of Terazosin Impurity B requires robust, validated analytical methods. Given its polar nature relative to Terazosin, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard and most effective technique.

Experimental Protocol: Impurity Profiling by RP-HPLC

This section outlines a typical, self-validating protocol for the separation and quantification of desamino hydroxy terazosin in a Terazosin drug substance.

Objective: To resolve Desamino Hydroxy Terazosin from the Terazosin main peak and other potential impurities with high specificity and precision.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a stock solution of Desamino Hydroxy Terazosin reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.

    • Terazosin Sample: Accurately weigh and dissolve the Terazosin API in the diluent to a final concentration of ~1.0 mg/mL.

    • System Suitability Solution: Prepare a solution containing both Terazosin (~1.0 mg/mL) and Desamino Hydroxy Terazosin (~0.0015 mg/mL, corresponding to 0.15%) to verify resolution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A robust, end-capped column is crucial for good peak shape with amine-containing compounds).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 60% B

      • 25-30 min: 60% B

      • 30-32 min: 60% to 15% B

      • 32-40 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Validation:

    • Causality: The gradient is designed to first elute the more polar impurity (Desamino Hydroxy Terazosin) with good retention and separation from the void volume, followed by the elution of the main Terazosin peak as the organic solvent concentration increases. The acidic mobile phase ensures the ionization of basic nitrogens, leading to better peak shapes.

    • System Suitability: Before sample analysis, inject the suitability solution. The resolution between the Desamino Hydroxy Terazosin peak and the Terazosin peak must be greater than 2.0. This confirms the method's separating power.

    • Quantification: Calculate the amount of Desamino Hydroxy Terazosin in the API sample using the response factor of the reference standard, typically expressed as a percentage area.

Workflow Visualization

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep1 Prepare Mobile Phases (Aqueous & Organic) prep2 Prepare Standards (Impurity & API) prep3 Prepare Sample (API Dissolution) inj Inject Sample into HPLC System prep3->inj sep Gradient Elution on C18 Column inj->sep det UV Detection at 254 nm sep->det integ Integrate Chromatogram Peaks det->integ quant Quantify Impurity % (Area Normalization) integ->quant report Generate Report vs. Specification quant->report

Caption: Standard workflow for HPLC-based impurity analysis.

Formation and Synthesis Considerations

Desamino hydroxy terazosin is not a compound synthesized as a target molecule but rather one that arises as an impurity. Its formation can be attributed to two primary pathways:

  • Synthetic Pathway: It can be formed during the synthesis of Terazosin if the starting material, 2-chloro-4-amino-6,7-dimethoxyquinazoline, contains a corresponding 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline impurity. This impurity would react with the piperazine intermediate to form desamino hydroxy terazosin.[6]

  • Degradation Pathway: It can potentially form as a hydrolytic degradant of Terazosin under harsh alkaline conditions. The 4-amino group on the quinazoline ring can be susceptible to hydrolysis, leading to its replacement by a hydroxyl group. Studies on the degradation of Terazosin have shown its susceptibility to alkaline conditions.[8]

Controlling this impurity, therefore, involves strict control over the purity of starting materials and careful optimization of reaction and storage conditions to prevent degradation.

Conclusion

Desamino hydroxy terazosin (Terazosin Impurity B) is a critical quality attribute in the production of Terazosin API. Its chemical structure, defined by a quinazolinone core, renders it more polar and likely less pharmacologically active than its parent compound. This technical guide has detailed its key chemical properties, provided a framework for its analytical determination via RP-HPLC, and discussed its likely formation pathways. For scientists and professionals in drug development, a thorough understanding of this impurity is essential for ensuring the quality, safety, and regulatory compliance of Terazosin-based therapeutics.

References

  • Desamino hydroxy terazosin | C19H24N4O5 | CID 136276642 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. Semantic Scholar. [Link]

  • Terazosin: Package Insert / Prescribing Information. Drugs.com. [Link]

  • What is the mechanism of Terazosin Hydrochloride? Patsnap Synapse. [Link]

  • Terazosin | C19H25N5O4 | CID 5401 - PubChem. National Center for Biotechnology Information. [Link]

  • Terazosin (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Stability-indicating methods for determination of terazosin in pres. TSI Journals. [Link]

  • (PDF) Various Analytical Methods for the Determination of Terazosin in Different Matrices. ResearchGate. [Link]

  • Terazosin - Wikipedia. [Link]

  • Chemical structure of terazosin hydrochloride dehydrate. ResearchGate. [Link]

  • US5294615A - Terazosin polymorph and pharmaceutical composition.
  • Detailed physicochemical, pharmacological, and toxicological overview of terazosin. ResearchGate. [Link]

  • Terazosin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics of terazosin. PubMed. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of Desamino Hydroxy Terazosin (Terazosin Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though less conspicuous, tenet is that the impurity profile defines the safety and efficacy of a drug substance. The meticulous study of potential degradation products is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product stability. This guide provides a comprehensive technical exploration of the formation mechanism of a key degradation product of Terazosin, an alpha-1-adrenergic blocker used in the management of benign prostatic hyperplasia and hypertension. We will delve into the chemical transformation that leads to Desamino Hydroxy Terazosin, also known as Terazosin Impurity B, offering insights into its mechanistic underpinnings and the analytical strategies for its detection and characterization.

Structural Elucidation: Terazosin and its Hydroxylated Degradant

A prerequisite to understanding the formation mechanism is a clear comprehension of the molecular architecture of the parent drug and its impurity.

Terazosin , chemically designated as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine, is a quinazoline derivative.[1][2] Its structure is characterized by a primary aromatic amine at the C4 position of the quinazoline ring, a feature that is central to its degradation pathway to Impurity B.

Desamino Hydroxy Terazosin (Terazosin Impurity B) is chemically named 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine.[3][4][5][6] The key structural modification in this impurity is the substitution of the C4-amino group with a hydroxyl group. This transformation has significant implications for the molecule's polarity, and potentially its pharmacological and toxicological profiles.

The Core Mechanism: A Pathway of Diazotization and Hydrolysis

The formation of Desamino Hydroxy Terazosin from Terazosin is not a simple hydrolytic event. The most chemically plausible and reported pathway involves a two-step process: diazotization of the primary aromatic amine followed by hydrolysis of the resulting diazonium salt.[7] This reaction is a classic transformation in organic chemistry, often utilized in synthesis, but in this context, it represents a degradation pathway.

Step 1: Diazotization of the 4-Amino-Quinazoline Moiety

The initial and rate-determining step is the conversion of the primary aromatic amine of Terazosin into a diazonium salt. This reaction is typically initiated by nitrous acid (HNO₂), which is often generated in situ from a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid).[3][8]

The key mechanistic steps are as follows:

  • Formation of the Nitrosating Agent: In an acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of Terazosin attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of a stable aryl diazonium salt.

Step 2: Hydrolysis of the Quinazoline Diazonium Salt

The aryl diazonium salt of Terazosin is an unstable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of dinitrogen gas (N₂). When the diazonium salt is gently warmed in an aqueous solution, it undergoes hydrolysis.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbon atom of the quinazoline ring bearing the diazonium group.

  • Loss of Dinitrogen: This is followed by the expulsion of a molecule of nitrogen gas.

  • Deprotonation: The resulting protonated hydroxyl group is then deprotonated by a water molecule to yield the final product, Desamino Hydroxy Terazosin.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Terazosin Terazosin (4-Amino-Quinazoline Moiety) Diazonium Terazosin Diazonium Salt Intermediate Terazosin->Diazonium Electrophilic Attack & Rearrangement Nitrosonium Nitrosonium Ion (NO⁺) (from NaNO₂ + Acid) Nitrosonium->Diazonium DesaminoHydroxyTerazosin Desamino Hydroxy Terazosin (Terazosin Impurity B) Diazonium->DesaminoHydroxyTerazosin Nucleophilic Attack Water Water (H₂O) Water->DesaminoHydroxyTerazosin Nitrogen Nitrogen Gas (N₂) DesaminoHydroxyTerazosin->Nitrogen Elimination

Experimental Protocols for Investigating the Formation of Desamino Hydroxy Terazosin

To investigate and validate the proposed mechanism, forced degradation studies are indispensable. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate degradation products and elucidate their formation pathways.[10]

Forced Degradation Protocol

The following protocol outlines the conditions under which the formation of Desamino Hydroxy Terazosin can be induced and studied.

Objective: To generate and identify Desamino Hydroxy Terazosin from Terazosin hydrochloride under conditions that promote diazotization and hydrolysis.

Materials:

  • Terazosin Hydrochloride Reference Standard

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating mantle or water bath

  • HPLC system with UV/PDA and Mass Spectrometric detectors (LC-MS)

Procedure:

  • Preparation of Terazosin Stock Solution: Accurately weigh and dissolve a known amount of Terazosin hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic/Nitrosative Stress:

      • To a known volume of the Terazosin stock solution, add an equal volume of 1N HCl.

      • Add a freshly prepared solution of sodium nitrite in water (e.g., 1 M). The molar ratio of nitrite to Terazosin should be optimized, starting with a stoichiometric amount and increasing if necessary.

      • Gently heat the mixture at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 1-4 hours).

      • Periodically withdraw aliquots, neutralize with 1N NaOH, and dilute with the mobile phase for LC-MS analysis.

    • Control Experiments:

      • Acidic Stress (without nitrite): Subject the Terazosin stock solution to 1N HCl at the same temperature and for the same duration.

      • Neutral Stress: Subject the Terazosin stock solution to high-purity water at the same temperature and for the same duration.

      • Alkaline Stress: Subject the Terazosin stock solution to 1N NaOH at the same temperature and for the same duration.[11]

  • Sample Analysis: Analyze all stressed and control samples by a validated stability-indicating LC-MS method.

Analytical Methodology: Stability-Indicating LC-MS

A robust analytical method is crucial for separating Desamino Hydroxy Terazosin from the parent drug and other potential degradants.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Photodiode Array (PDA) Detector

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to ensure the separation of polar and non-polar compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Detection: 210-400 nm

Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) for structural confirmation.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis Terazosin_Sample Terazosin HCl Sample Stress_Conditions Forced Degradation (Acid + NaNO₂) Terazosin_Sample->Stress_Conditions Neutralized_Sample Neutralized & Diluted Sample Stress_Conditions->Neutralized_Sample LC_System UPLC/HPLC System Neutralized_Sample->LC_System PDA_Detector PDA Detector LC_System->PDA_Detector MS_Detector Mass Spectrometer PDA_Detector->MS_Detector Data_Analysis Data Acquisition & Analysis MS_Detector->Data_Analysis

Data Interpretation and Structural Confirmation

The identification of Desamino Hydroxy Terazosin is confirmed by comparing its retention time and mass spectral data with that of a qualified reference standard.

CompoundExpected [M+H]⁺ (m/z)Key MS/MS Fragments (Illustrative)
Terazosin388.19Fragments corresponding to the piperazine-furoyl moiety and the amino-quinazoline ring.
Desamino Hydroxy Terazosin389.17A mass shift of +1 Da compared to Terazosin, and fragmentation patterns consistent with the hydroxylated quinazoline structure.

The fragmentation pattern in MS/MS analysis provides definitive structural evidence. The loss of the tetrahydrofuroyl group and fragmentation of the piperazine ring are common pathways that can be used to confirm the core structures of both the parent drug and the impurity.

Concluding Remarks and Future Perspectives

The formation of Desamino Hydroxy Terazosin is a chemically driven process rooted in the principles of diazotization and hydrolysis. Understanding this mechanism is paramount for developing robust control strategies during drug manufacturing and storage. This includes controlling the presence of nitrites and acidic conditions in the formulation and manufacturing process.

Further research could focus on the kinetics of this degradation pathway under various conditions to establish predictive models for the shelf-life of Terazosin-containing products. Additionally, the synthesis and toxicological evaluation of Desamino Hydroxy Terazosin are essential to fully assess its potential impact on patient safety.

This in-depth guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with this critical impurity, ultimately contributing to the development of safer and more stable pharmaceutical products.

References

  • Chinese Journal of Medicinal Chemistry. (2015). Synthesis of impurities of terazosin hydrochloride. China/Asia On Demand (CAOD). [Link][7]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link][8]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link][3]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][9]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Hilaris Publisher. (2016, January 8). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Journal of Analytical & Bioanalytical Techniques. [Link][12]

  • TSI Journals. (2015). Stability-indicating methods for determination of terazosin in presence of its degradation product. Analytical Chemistry: An Indian Journal. [Link][11]

  • PharmaCompass. (n.d.). Terazosin. [Link][1]

  • Pharmaffiliates. (n.d.). Terazosin Hydrochloride Dihydrate - Impurity B. [Link][4]

  • PubChem. (n.d.). Desamino hydroxy terazosin. [Link][3]

  • Kunkel, D. W. (1988). Pharmacology of terazosin. The American journal of medicine, 85(1B), 36-41. [Link][2]

Sources

An In-depth Technical Guide to the Physical Characteristics of Desamino-hydroxy-terazosin (Terazosin EP Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Desamino-hydroxy-terazosin, systematically known as 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one, is a recognized related compound of the active pharmaceutical ingredient (API) Terazosin.[1] As per the European Pharmacopoeia (EP), it is classified as Terazosin Impurity B.[1][2][3][4] The presence and quantity of such impurities are critical quality attributes in drug substance and product manufacturing, directly impacting safety and efficacy. A thorough understanding of the physical characteristics of Desamino-hydroxy-terazosin is therefore paramount for researchers, scientists, and drug development professionals involved in the quality control and formulation of Terazosin-based therapeutics.

This technical guide provides a comprehensive overview of the known physical properties of Desamino-hydroxy-terazosin and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics. While extensive experimental data for this specific impurity is not widely published, this guide leverages established analytical techniques for small molecules, particularly drawing parallels from the well-characterized parent compound, Terazosin, to provide a robust framework for its analysis.

Molecular Identity and Known Properties

The foundational step in characterizing any compound is to establish its molecular identity. For Desamino-hydroxy-terazosin, the following information has been compiled from reputable chemical databases and suppliers.

Chemical Structure and Nomenclature
  • IUPAC Name: 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one[1]

  • Synonyms: Terazosin EP Impurity B, 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine[3][4]

  • CAS Number: 1177261-73-2[3][4][5]

  • Molecular Formula: C₁₉H₂₄N₄O₅[1][2][3][4][5]

  • Molecular Weight: 388.42 g/mol [2][3][5]

The structural difference from Terazosin lies in the substitution of the primary amine group on the quinazoline ring with a hydroxyl group, leading to its "desamino-hydroxy" designation.

Known Physical and Computed Properties

While experimental data is sparse, some basic physical and computed properties are available.

PropertyValue/DescriptionSource
Appearance Off-White Solid[2]
Molecular Weight 388.42 g/mol [2][3][5]
XLogP3 (Computed) 0.3[1]
Hydrogen Bond Donor Count (Computed) 1[1]
Hydrogen Bond Acceptor Count (Computed) 6[1]

It is important to note that while commercial suppliers of "Terazosin EP Impurity B" reference standards often provide a comprehensive Certificate of Analysis (CoA) including 1H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA) data, this information is typically proprietary.[3]

Framework for Comprehensive Physical Characterization

The following sections detail the experimental workflows for determining the key physical characteristics of Desamino-hydroxy-terazosin. The causality behind experimental choices and the principles of self-validating protocols are emphasized.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound, including its crystalline form and thermal behavior, are critical as they influence solubility, stability, and bioavailability.

Causality: XRPD is the definitive technique for determining the crystalline or amorphous nature of a material. Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. Identifying the stable polymorphic form is crucial for consistent drug performance.

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount (10-50 mg) of Desamino-hydroxy-terazosin using an agate mortar and pestle to ensure a random orientation of crystallites.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is standard.

    • Geometry: Bragg-Brentano para-focusing geometry is typical.

    • Detector: A position-sensitive detector is preferred for rapid data acquisition.

  • Data Acquisition:

    • Scan Range (2θ): 2° to 40° is a common range for screening organic molecules.

    • Step Size: 0.02°

    • Scan Speed: 1-2°/min

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show sharp peaks for a crystalline material and a broad halo for an amorphous substance. The peak positions and relative intensities serve as a fingerprint for the crystalline form.

Workflow Diagram:

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_result Result Interpretation Start Start with Desamino-hydroxy-terazosin Sample Grind Grind Sample (Agate Mortar) Start->Grind Load Load Sample into Holder Grind->Load Acquire Acquire Diffractogram (2-40° 2θ) Load->Acquire Analyze Analyze Data: Peak Positions & Intensities Acquire->Analyze Crystalline Crystalline (Sharp Peaks) Analyze->Crystalline Amorphous Amorphous (Broad Halo) Analyze->Amorphous

Caption: XRPD workflow for solid-state analysis.

Causality: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and polymorphic transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating desolvation or decomposition. Together, they provide a comprehensive thermal profile.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of Desamino-hydroxy-terazosin into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be added to allow volatiles to escape).

  • Instrument Setup:

    • Atmosphere: Inert nitrogen purge (20-50 mL/min) to prevent oxidation.

    • Reference: An empty, sealed aluminum pan.

  • Data Acquisition:

    • Temperature Program: Heat from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min).

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.

Experimental Protocol (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Inert nitrogen atmosphere.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a similar temperature range as the DSC.

  • Data Analysis: The TGA curve will show mass loss steps corresponding to the loss of volatiles (e.g., water, solvents) or decomposition.

Data Presentation:

Thermal Analysis ParameterExpected ObservationSignificance
DSC Melting Point (Tₘ) A sharp endothermic peakIndicates the temperature of phase transition from solid to liquid. Purity can be inferred from the peak shape.
TGA Mass Loss A distinct step-wise loss of massQuantifies the presence of solvates or hydrates and indicates the onset of thermal decomposition.
Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and functional groups present in Desamino-hydroxy-terazosin.

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure by probing the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to confirm the presence of all expected protons and carbons and to verify the connectivity of the molecule.

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups, such as C=O (carbonyl), C-O-C (ether), C=N (quinazoline), and O-H (hydroxyl).

Solubility and Partition Coefficient

Solubility is a critical parameter for drug development, influencing dissolution rate and bioavailability.

Causality: Determining the solubility in various media (e.g., water, buffers at different pH values) is essential for predicting in vivo dissolution and for developing suitable formulations.

Experimental Protocol:

  • Solvent Systems: Prepare a range of relevant aqueous solvents, including purified water, 0.1 N HCl (simulating gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulating intestinal fluids).

  • Procedure:

    • Add an excess amount of Desamino-hydroxy-terazosin to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspensions through a 0.45 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Workflow Diagram:

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Start Excess Solid in Solvent Vials Agitate Agitate at Constant Temp (24-48h) Start->Agitate Filter Filter Suspension (0.45 µm) Agitate->Filter Quantify Quantify Filtrate (HPLC-UV) Filter->Quantify Solubility Equilibrium Solubility Value Quantify->Solubility

Caption: Workflow for equilibrium solubility determination.

Conclusion

While Desamino-hydroxy-terazosin (Terazosin EP Impurity B) is primarily of interest as a process-related impurity or degradation product of Terazosin, a comprehensive understanding of its physical characteristics is essential for robust analytical method development, quality control, and risk assessment in pharmaceutical manufacturing. This guide provides the foundational knowledge of its molecular identity and a detailed, scientifically-grounded framework for the experimental determination of its solid-state, spectroscopic, and solubility properties. By following these self-validating protocols, researchers and drug development professionals can generate the high-quality data necessary to ensure the purity, safety, and efficacy of Terazosin-containing drug products.

References

  • PubChem. Desamino hydroxy terazosin. National Center for Biotechnology Information. [Link][1]

  • SynThink Research Chemicals. Terazosin EP Impurity B | 1177261-73-2. [Link][3]

  • Veeprho. Terazosin EP Impurity B | CAS 1177261-73-2. [Link][4]

Sources

"Desamino hydroxy terazosin" in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Control and Characterization of Desamino Hydroxy Terazosin: A Critical Impurity in Pharmaceutical Formulations

Executive Summary & Chemical Identity

In the development of Terazosin hydrochloride formulations (indicated for Benign Prostatic Hyperplasia and hypertension), the control of degradation products is a critical quality attribute (CQA). Among these, Desamino Hydroxy Terazosin represents a significant stability challenge.

Chemically identified as 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine , this impurity arises from the hydrolysis of the exocyclic amine group on the quinazoline ring. In regulatory contexts (USP/EP), it is formally designated as Terazosin Related Compound C .

Key Molecular Characteristics:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 388.42 g/mol [2]

  • Structural Distinctness: Replacement of the 4-amino group (

    
    ) with a hydroxyl group (
    
    
    
    ).
  • Thermodynamic Behavior: Exists in a tautomeric equilibrium between the enrol (4-hydroxy) and keto (quinazolin-4(3H)-one) forms, with the keto form often predominating in solution.

Mechanistic Formation Pathway

The formation of Desamino Hydroxy Terazosin is not a random oxidative event but a specific hydrolytic degradation . The 4-amino-dimethoxyquinazoline core is susceptible to nucleophilic attack by water, particularly under stress conditions (acidic/basic pH or high humidity).

Degradation Mechanism
  • Protonation: Under acidic conditions, the N1 or N3 of the quinazoline ring becomes protonated, increasing the electrophilicity of the C4 carbon.

  • Nucleophilic Attack: Water attacks the C4 position, forming a tetrahedral intermediate.

  • Elimination: Ammonia (

    
    ) is eliminated, restoring the aromaticity (or conjugated amide structure) and yielding the hydroxylated derivative.
    

DOT Diagram: Hydrolytic Degradation Pathway

Terazosin_Degradation Terazosin Terazosin API (4-Amino-quinazoline core) Transition Tetrahedral Intermediate (Unstable) Terazosin->Transition + H2O / H+ or OH- Desamino Desamino Hydroxy Terazosin (Related Compound C) (4-Hydroxy/Keto tautomer) Transition->Desamino - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Caption: Figure 1. Hydrolytic conversion of Terazosin to Desamino Hydroxy Terazosin via deamination.

Analytical Strategy: Separation and Detection

Detecting Desamino Hydroxy Terazosin requires a robust HPLC/UPLC method capable of resolving the impurity from the API. The primary challenge is the significant difference in ionization properties. The API is basic; the impurity (phenolic/amide-like) is significantly less basic.

Method Development Parameters
ParameterRecommended ConditionScientific Rationale
Column C18 (L7), End-capped, 5µmProvides hydrophobic interaction necessary to retain the quinazoline core.
Mobile Phase Citrate or Acetate Buffer (pH 6.0) : AcetonitrileCritical: At pH 6.0, the piperazine nitrogen is protonated in both API and impurity, but the quinazoline ring ionization differs, maximizing resolution.
Detection UV @ 254 nmThe quinazoline core has strong absorbance at 254 nm.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns to ensure adequate mass transfer.
Elution Mode GradientRequired to elute the polar hydrolytic impurity (early eluting) and late-eluting oxidative impurities.
Protocol: Preparation of Impurity Standard (In-Situ)

If the certified reference standard (USP Related Compound C) is unavailable, the impurity can be generated for method validation specificity studies:

  • Dissolve: 100 mg Terazosin HCl in 10 mL of 0.1 N NaOH.

  • Reflux: Heat at 80°C for 4 hours.

  • Neutralize: Cool and neutralize with 0.1 N HCl.

  • Verify: Inject into HPLC. The major peak formed (distinct from API) is the Desamino Hydroxy analog.

DOT Diagram: Analytical Method Validation Workflow

Method_Validation Start Method Development Specificity Specificity / Stress Testing (Acid/Base/Oxidation) Start->Specificity Check1 Resolution > 1.5 (API vs Desamino Impurity)? Specificity->Check1 Optimize Adjust pH / Gradient Slope Check1->Optimize No Linearity Linearity & Range (LOQ to 120% Limit) Check1->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Final Validated Method Accuracy->Final

Caption: Figure 2. Validation workflow ensuring specificity for Desamino Hydroxy Terazosin.

Formulation Mitigation Strategies

To control the formation of this impurity below ICH Q3B thresholds (typically 0.2% or 0.5% depending on dose), formulation scientists must address the hydrolysis triggers.

Critical Formulation Variables
  • Micro-environmental pH:

    • Avoid acidic excipients (e.g., citric acid) in direct contact with the API, as protonation of the quinazoline ring accelerates the leaving group ability of the amine.

    • Recommendation: Use neutral fillers like Lactose Monohydrate or Mannitol.

  • Moisture Control:

    • Since water is a reactant, low water activity (

      
      ) is essential.
      
    • Recommendation: Use moisture-barrier coatings (e.g., PVA-based Opadry) and high-barrier packaging (Alu-Alu blisters) rather than PVC.

  • Manufacturing Process:

    • Wet granulation poses a risk due to the introduction of water and heat (drying).

    • Recommendation: Direct compression or dry granulation (roller compaction) is preferred to minimize hydrolytic stress.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[3] ICH Guidelines.[3][4][5][6] Available at: [Link]

  • Al-Rimawi, F. Stability-indicating HPLC method for the determination of terazosin hydrochloride in tablet formulations. ResearchGate.[6] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Terazosin Hydrochloride Monograph - Impurity C. European Pharmacopoeia. Available at: [Link]

Sources

Technical Whitepaper: Desamino Hydroxy Terazosin Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Analytical Application, and Impurity Profiling

Executive Summary

Desamino Hydroxy Terazosin (officially designated as Terazosin Related Compound B in USP and Impurity B in EP) is a critical reference standard used in the quality control of Terazosin Hydrochloride API and finished dosage forms. Chemically identified as 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]quinazolin-4(3H)-one , this compound represents the primary hydrolytic degradation product where the exocyclic amine at position 4 of the quinazoline ring is replaced by a hydroxyl group (tautomerizing to a ketone).

This technical guide provides a comprehensive framework for the identification, quantification, and control of this impurity, ensuring compliance with ICH Q3A/B guidelines for impurities in new drug substances and products.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

The integrity of any analytical workflow begins with a profound understanding of the reference material. Desamino Hydroxy Terazosin exhibits distinct physicochemical behavior due to the loss of the basic amine functionality and the formation of the quinazolinone moiety.

PropertySpecification
Common Name Desamino Hydroxy Terazosin
Pharmacopeial Designation USP Related Compound B; EP Impurity B
CAS Number 1177261-73-2
Chemical Formula C₁₉H₂₂N₄O₅
Molecular Weight 386.40 g/mol
IUPAC Name 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~8.1 (Piperazine nitrogen), Acidic pKa ~9.5 (Amide/Phenolic tautomer)
Structural Tautomerism

Researchers must note that this compound exists in a tautomeric equilibrium between the 4-hydroxyquinazoline (enol) and quinazolin-4(3H)-one (keto) forms. In solution, particularly in the aqueous-organic mobile phases used in HPLC, the keto form predominates. This structural shift significantly alters the UV absorption spectrum compared to the parent Terazosin, necessitating the determination of a Relative Response Factor (RRF) for accurate quantification.

Formation and Degradation Pathway[6]

Understanding the origin of Desamino Hydroxy Terazosin is vital for process control. It is formed via the hydrolytic deamination of the Terazosin quinazoline ring. This reaction is catalyzed by acidic or basic conditions and elevated temperature.

Mechanistic Insight
  • Protonation/Activation: Under acidic conditions, the N-3 or N-1 of the quinazoline ring is protonated, increasing the electrophilicity of the C-4 carbon.

  • Nucleophilic Attack: Water attacks the C-4 position.

  • Elimination: Ammonia (NH₃) is eliminated, resulting in the formation of the hydroxyl group, which tautomerizes to the carbonyl.

Terazosin_Degradation Terazosin Terazosin API (4-Amino-quinazoline) Intermediate Tetrahedral Intermediate (Unstable) Terazosin->Intermediate + H2O / H+ or OH- Desamino Desamino Hydroxy Terazosin (Quinazolin-4-one) [Impurity B] Intermediate->Desamino - NH3 (Deamination) Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of Terazosin yielding Desamino Hydroxy Terazosin.

Analytical Methodology (HPLC/UPLC)[2][3]

The following protocol is synthesized from USP and EP monographs, optimized for high resolution between the parent peak and the desamino impurity.

Chromatographic Conditions
  • Column: C8 (Octylsilane), 5 µm, 4.6 mm × 250 mm (e.g., Zorbax RX-C8 or Purospher STAR RP-8).[1]

    • Rationale: A C8 column is preferred over C18 to reduce the retention time of the highly hydrophobic impurities while maintaining adequate resolution of polar degradants.

  • Mobile Phase:

    • Buffer: Dissolve 12.0 g of Sodium Citrate Dihydrate and 28.5 g of Anhydrous Citric Acid in 1.95 L of water. Adjust pH to 3.2 ± 0.1. Dilute to 2.0 L.[1]

    • Mixture: Acetonitrile : Buffer (20 : 80 v/v).[2] Note: Gradient elution may be required for complex matrices.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

    • Note: While Terazosin has maxima at other wavelengths, 254 nm provides a balanced response for the aromatic quinazoline core common to both the API and the impurity.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

System Suitability Criteria

To ensure the reliability of the reference standard in routine QC:

  • Resolution (Rs): > 2.0 between Terazosin and Desamino Hydroxy Terazosin.

  • Tailing Factor (T): 0.8 – 1.5 for the impurity peak.

  • Relative Standard Deviation (RSD): < 2.0% for replicate injections of the standard solution.[1]

Relative Response Factor (RRF)

Because the chromophore is altered (Amino


 Carbonyl), the extinction coefficient changes.
  • Typical RRF (Impurity B vs Terazosin): ~0.6 – 0.8 (Must be experimentally determined if not using a certified external standard).

  • Calculation:

    
    
    Where 
    
    
    
    /
    
    
    are peak responses,
    
    
    /
    
    
    are concentrations, and
    
    
    is potency.
Experimental Workflow: Standard Preparation

Precision in handling the reference standard is non-negotiable.

Analytical_Workflow Stock Stock Preparation Dissolve 5.0 mg Standard in 10 mL Methanol Dilution Working Standard Dilute to 0.05 mg/mL with Mobile Phase Stock->Dilution Volumetric Transfer SystemSuit System Suitability Solution Mix with Terazosin API (Target: Resolution > 2.0) Dilution->SystemSuit Spike API Sample HPLC HPLC Injection (20 µL, Isocratic) SystemSuit->HPLC Data Data Analysis Calculate RRF & % Impurity HPLC->Data

Figure 2: Step-by-step workflow for the preparation and analysis of the reference standard.

Protocol Steps:

  • Weighing: Accurately weigh 5.0 mg of Desamino Hydroxy Terazosin RS into a low-actinic glassware volumetric flask (light sensitive).

  • Dissolution: Dissolve in a minimum volume of Methanol (to ensure complete solubility of the lipophilic core) before making up to volume with the Mobile Phase. Warning: Direct dissolution in the acidic mobile phase may be slow.

  • Storage: Store stock solutions at 2-8°C. Stability is typically valid for 7 days if protected from light.

Handling and Stability
  • Hygroscopicity: The compound can be slightly hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Storage: Long-term storage should be at -20°C or as specified on the Certificate of Analysis (CoA).

  • Safety: Treat as a potent alpha-blocker derivative. Wear full PPE (gloves, lab coat, safety glasses) and handle inside a fume hood.

References
  • United States Pharmacopeia (USP). Terazosin Hydrochloride Monograph. USP-NF.[1] Link

  • European Pharmacopoeia (Ph. Eur.). Terazosin Hydrochloride Dihydrate Monograph 2013. Link

  • Al-Arfaj, N. A., et al. (2025).[3] "Structure characterization of the degradation products of terazosin hydrochloride." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bakshi, M., & Singh, S. (2002). "Development of validated stability-indicating assay methods—critical review." Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1177261-73-2 (Desamino hydroxy terazosin)." Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Desamino Hydroxy Terazosin (Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the quantification of Desamino Hydroxy Terazosin , also pharmacopoeially known as Terazosin Related Compound B (USP) or Impurity B (EP) .[1]

Executive Summary

This protocol details a validated stability-indicating HPLC method for the quantification of Desamino Hydroxy Terazosin (6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]quinazolin-4(3H)-one).[1] This compound is the primary hydrolysis degradation product of Terazosin, formed via the deamination of the quinazoline ring.[1]

Accurate quantification is critical for drug development and stability testing, as this impurity typically increases under aqueous or acidic stress conditions. This guide deviates from generic templates to focus on the specific physicochemical challenges of separating quinazoline derivatives.

Scientific Background & Mechanism

Desamino Hydroxy Terazosin is formed when the exocyclic amine group at position 4 of the quinazoline ring is hydrolyzed to a hydroxyl group. In solution, this hydroxylated form predominantly exists as the tautomeric quinazolin-4(3H)-one .[1]

Degradation Pathway

The transformation represents a nucleophilic attack by water on the amidine-like carbon (C4), leading to the release of ammonia.[1] This pathway is accelerated by acidic pH and heat.

DegradationPathway Terazosin Terazosin (4-Amino-quinazoline) Intermediate Tetrahedral Intermediate Terazosin->Intermediate + H2O / H+ Desamino Desamino Hydroxy Terazosin (Quinazolin-4-one) Intermediate->Desamino Deamination Ammonia NH3 Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of Terazosin to Desamino Hydroxy Terazosin.[1]

Method Development Strategy

Critical Chromatographic Parameters
  • Stationary Phase Selection: A C18 (Octadecyl) column is preferred over C8.[1] While USP monographs often suggest L7 (C8), modern high-purity C18 columns provide superior peak shape for basic quinazolines by minimizing silanol interactions.

  • Mobile Phase pH: The separation is highly pH-dependent. A Citrate Buffer at pH 3.2 is selected to protonate the piperazine nitrogens, ensuring solubility and retention control. The acidic pH also suppresses the ionization of residual silanols on the column.

  • Ion Pairing: Ion-pairing agents (like pentanesulfonic acid) are avoided in this protocol to ensure compatibility with potential downstream MS analysis and to simplify mobile phase preparation.[1]

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent)
Detector UV-Vis / PDA at 254 nm (Secondary monitoring at 245 nm)
Column Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm (or equivalent L1)
Column Temp. 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol. 20 µL
Run Time 45 Minutes
Reagents & Mobile Phase Preparation[2]
  • Reagents: Acetonitrile (HPLC Grade), Citric Acid Anhydrous, Sodium Citrate Dihydrate, Milli-Q Water.[1]

  • Buffer Preparation (pH 3.2):

    • Dissolve 12.0 g of Sodium Citrate Dihydrate and 28.5 g of Citric Acid Anhydrous in 1.95 L of water.

    • Adjust pH to 3.2 ± 0.1 using Citric Acid or Sodium Citrate solution if necessary.[2]

    • Dilute to 2.0 L and filter through a 0.45 µm nylon membrane.

  • Mobile Phase A: Citrate Buffer pH 3.2

  • Mobile Phase B: Acetonitrile (100%)[1]

Gradient Program

The following gradient is optimized to separate the early-eluting polar degradants from the main Terazosin peak and the late-eluting hydrophobic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibrium
5.09010Isocratic Hold
25.07030Linear Gradient
35.05050Wash Elution
36.09010Re-equilibration
45.09010End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

  • Standard Stock Solution: Dissolve 5 mg of Desamino Hydroxy Terazosin Reference Standard in 50 mL of Diluent (0.1 mg/mL).

  • Test Sample: Grind tablets/powder. Transfer equivalent of 50 mg Terazosin to a 100 mL flask. Add 70 mL Diluent, sonicate for 15 mins. Dilute to volume. Filter through 0.45 µm PVDF filter.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (Equiv. 50mg API) Dissolve Sonicate in Diluent (Buffer:ACN 80:20) Weigh->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Inject Inject 20 µL Filter->Inject Separate Gradient Separation (C18 Column, pH 3.2) Inject->Separate Detect UV Detection @ 254 nm Separate->Detect Integrate Integrate Impurity B (RRT ~0.5 - 0.7) Detect->Integrate Calc Calculate % w/w Integrate->Calc

Figure 2: Step-by-step analytical workflow for Desamino Hydroxy Terazosin quantification.[1]

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity B and TerazosinEnsures accurate integration without peak tail overlap.
Tailing Factor (T) < 1.5 for Impurity BIndicates no secondary interactions (e.g., silanol activity).[1]
Precision (RSD) < 2.0% (n=6 injections)Confirms pump and injector stability.
LOD / LOQ 0.05% / 0.15% of nominal concentrationRequired for trace impurity analysis.[1]

Linearity: The method should be linear over the range of 0.1 µg/mL to 5.0 µg/mL (corresponding to 0.05% - 2.5% impurity level relative to a 0.2 mg/mL sample concentration).

Troubleshooting Guide

  • Issue: Peak Tailing for Impurity B.

    • Cause: Silanol interaction or pH drift.

    • Fix: Ensure Citrate buffer is exactly pH 3.2. If using an older column, replace with a base-deactivated C18 (e.g., ZORBAX Eclipse Plus or Waters XBridge).

  • Issue: Retention Time Shift.

    • Cause: Temperature fluctuation or organic evaporation.

    • Fix: Use a column oven at 30°C. Cap mobile phase bottles tightly.

  • Issue: Baseline Drift.

    • Cause: Gradient absorbance mismatch.

    • Fix: Ensure high-quality HPLC grade Citric Acid. Impurities in the buffer salt can cause rising baselines at 254 nm.

References

  • United States Pharmacopeia (USP). Terazosin Hydrochloride: Assay and Related Compounds.[2] USP-NF.[1][2] (Identifies "Related Compound B" as the desamino hydroxy analog). [1]

  • European Pharmacopoeia (Ph. Eur.). Terazosin Hydrochloride Dihydrate.[2][3][4] (Identifies "Impurity B" as the desamino hydroxy degradation product).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136276642: Desamino hydroxy terazosin.[Link][1]

  • Bakshi, M., et al. (2004).[1][5] Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products. Journal of Pharmaceutical and Biomedical Analysis.[5] (Establishes the stability-indicating nature of citrate buffer systems). [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Desamino Hydroxy Terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Desamino Hydroxy Terazosin (Terazosin Related Compound B)[1] Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Pharmaceutical Impurity Profiling & Bioanalytical Metabolite Tracking[1]

Executive Summary & Scientific Context

In the development and quality control of alpha-1 adrenergic blockers, Desamino Hydroxy Terazosin (identified pharmacopeially as Terazosin Related Compound B or Impurity B) represents a critical quality attribute.[1]

Chemically defined as 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]quinazolin-4(3H)-one , this molecule arises primarily through the hydrolytic degradation of the exocyclic amine group on the quinazoline ring of Terazosin.

The Analytical Challenge: The "M+1" Isotope Conflict

The quantification of Desamino Hydroxy Terazosin presents a specific mass spectrometric hazard.

  • Terazosin (Parent):

    
    [1]
    
  • Desamino Hydroxy Terazosin (Analyte):

    
    [1]
    

Because the mass difference is nominally 1 Da (replacement of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 with 

), the

isotope of the highly abundant parent drug (approx. 20-22% relative abundance) appears at the exact same m/z (389.[1]2) as the impurity.[1][2]

Core Directive of this Protocol: This method is engineered to achieve baseline chromatographic separation between the parent and the impurity.[1] Without this separation, mass spectrometry alone cannot distinguish the trace impurity from the parent's isotopic envelope, leading to false positives or gross overestimation.[1]

Chemical Mechanism & Degradation Pathway[1][4]

Understanding the origin of the analyte is essential for troubleshooting stability issues.[1] The degradation is driven by aqueous hydrolysis, often accelerated by acidic conditions or high humidity.[1]

DegradationPathway Terazosin Terazosin (Parent Drug) [M+H]+: 388.2 Intermediate Tetrahedral Intermediate Terazosin->Intermediate + H2O (Hydrolysis) ImpurityB Desamino Hydroxy Terazosin (Impurity B) [M+H]+: 389.2 Intermediate->ImpurityB Deamination Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of Terazosin yielding Desamino Hydroxy Terazosin.[1]

Experimental Protocol

Reagents and Standards[1][5][6][7]
  • Reference Standard: Desamino Hydroxy Terazosin (CAS: 1177261-73-2).[1]

  • Internal Standard (IS): Prazosin (structural analog) or Terazosin-d8.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation (Self-Validating Workflow)

This protocol uses a Protein Precipitation (PPT) method for plasma or a Direct Dilution for API analysis, ensuring minimal loss of the polar impurity.[1]

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of sample (Plasma or API solution) into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation/Extraction: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: The acidic ACN ensures solubility of the quinazoline core while precipitating proteins.[1]

  • Vortex & Centrifuge: Vortex for 60s; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Dilution (Critical): Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (0.1% FA) .

    • Causality: Injecting pure ACN can cause "solvent effect" peak broadening for early eluting polar impurities.[1] Diluting with water focuses the analyte on the column head.[1]

LC-MS/MS Conditions[1][6]

Chromatographic Strategy: We utilize a Phenyl-Hexyl or C18 stationary phase.[1] The Phenyl-Hexyl phase is often superior for separating quinazoline derivatives due to pi-pi interactions, providing the necessary selectivity to resolve the Parent Isotope from the Impurity.[1]

ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) OR Agilent Poroshell 120 EC-C18
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile: Design Note: A shallow gradient at the beginning is required to separate the polar impurity from the parent.[1]

Time (min)% Mobile Phase BEvent
0.010%Loading
1.010%Isocratic Hold (Focusing)
6.090%Elution Ramp
7.590%Wash
7.610%Re-equilibration
10.010%End
Mass Spectrometry Parameters (MRM)

Ionization Mode: ESI Positive (The quinazoline ring protonates readily).[1]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Terazosin (Parent) 388.2290.12550
Desamino Hydroxy (Impurity) 389.2 291.1 28100
Prazosin (IS) 384.2247.12550
  • Note on Transitions: The product ion 291.1 corresponds to the Desamino-Hydroxy Quinazoline core.[1] The shift from 290 (Parent) to 291 (Impurity) confirms the modification is on the core ring system, not the piperazine/THF tail.

Analytical Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Chromatography (Critical Step) cluster_ms Detection Sample Sample (Plasma/API) Extract Protein Precip (ACN + 0.1% FA) Sample->Extract Dilute Dilution 1:1 (Water) Extract->Dilute Column Phenyl-Hexyl Column (Selectivity for Quinazolines) Dilute->Column Separation Resolution > 1.5 (Impurity vs Parent Isotope) Column->Separation MRM MRM Detection 389.2 -> 291.1 Separation->MRM

Figure 2: End-to-end analytical workflow emphasizing the critical chromatographic resolution step.[1]

Validation & Troubleshooting

The "Self-Validating" Check (Crosstalk Verification)

To ensure your signal for Desamino Hydroxy Terazosin is real and not an artifact of the parent drug:

  • Inject a high concentration standard of Pure Terazosin (e.g., 10 µg/mL).[1]

  • Monitor the MRM channel for the Impurity (389.2 -> 291.1).[1]

  • Result: You will see a peak in the Impurity channel due to the

    
     isotope of Terazosin.[1]
    
  • Acceptance Criteria: The retention time of this "ghost peak" must be distinct from the retention time of the actual Desamino Hydroxy Terazosin standard. If they co-elute, the method is invalid . You must adjust the gradient or change the column stationary phase.

Linearity and Sensitivity[1][6][7]
  • Linear Range: 1.0 ng/mL – 1000 ng/mL.[1][3][4]

  • LOD: Typically ~0.2 ng/mL (dependent on instrument sensitivity).[1]

  • Matrix Effect: Because the impurity is more polar (hydroxyl group), it may elute in the suppression zone (early elution).[1] Divert the flow to waste for the first 0.8 minutes to keep the source clean.

References

  • United States Pharmacopeia (USP). Terazosin Hydrochloride: Impurity Profiling.[1] USP Monograph.[1] (Accessed via USP-NF Online).

    • Source Verification: Defines "Related Compound B" as the desamino hydroxy analog.[1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Terazosin Hydrochloride Dihydrate.[1] Monograph 01/2008:1164.[1]

    • Source Verific
  • Al-Hadiya, B.M. (2021).[1][3] "Simple and fast LC-MS/MS method for quantification of terazosin in human plasma." Journal of Chromatography B.

  • Chemical Register.Desamino hydroxy terazosin Structure and CAS.

    • [1]

  • Bakshi, M. & Singh, S. (2002).[1] "Development of validated stability-indicating assay methods—critical review." Journal of Pharmaceutical and Biomedical Analysis. (Context on hydrolytic degradation of quinazolines).

Sources

Application Note: High-Resolution Determination of Desamino Hydroxy Terazosin (Impurity B) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the method development and validation of Desamino Hydroxy Terazosin (also known as Terazosin Impurity B), designed for pharmaceutical scientists and quality control professionals.

Executive Summary & Scientific Rationale

Desamino Hydroxy Terazosin (CAS: 1177261-73-2) is the primary hydrolytic degradation product of Terazosin. Chemically identified as 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]quinazolin-4(1H)-one, this impurity forms when the exocyclic amine group at position 4 of the quinazoline ring undergoes hydrolysis, replacing the amine (


) with a hydroxyl group (

), which predominantly exists as the tautomeric ketone (quinazolinone).

Monitoring this species is critical for two reasons:

  • Toxicological Qualification: As a structural modification of the active pharmacophore, its presence must be controlled below ICH Q3B thresholds.

  • Process Control: Its formation indicates exposure to moisture or extreme pH during manufacturing or storage.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic protocols, this method utilizes a pH-controlled mobile phase to exploit the pKa difference between the basic parent drug (Terazosin) and the neutral lactam impurity (Desamino Hydroxy Terazosin), ensuring baseline resolution.

Chemical Pathway & Mechanism

Understanding the formation of the analyte is a prerequisite for method development. The degradation is driven by nucleophilic attack of water on the C4 position of the quinazoline ring.

Visualization: Degradation Pathway

Terazosin_Degradation Terazosin Terazosin (Parent API) Basic Amine (C4) Intermediate Tetrahedral Intermediate Terazosin->Intermediate + H2O (Hydrolysis) Impurity Desamino Hydroxy Terazosin (Impurity B) Neutral Lactam Intermediate->Impurity Deamination Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of Terazosin to Desamino Hydroxy Terazosin.[1]

Method Development Protocol

Chromatographic Conditions

The following conditions have been optimized to separate the polar degradation products from the hydrophobic parent compound.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Kromasil C18), 250 x 4.6 mm, 5 µmProvides sufficient carbon load for retention of the polar quinazolinone core.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Controls ionization. At pH 6.0, Terazosin is protonated; Impurity B is neutral.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent to elute the hydrophobic backbone.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Detection UV @ 254 nmThe quinazoline ring has maximal absorbance here; 254 nm is robust for both parent and impurity.
Column Temp 30°CImproves mass transfer and peak symmetry.
Injection Vol 20 µLSufficient sensitivity for LOQ levels (0.05%).
Gradient Program

A gradient is required because the impurity elutes later than polar degradants but potentially close to the parent depending on the column phase ratio.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration / Injection
5.08515Isocratic hold for polar impurities
25.04060Linear ramp to elute Terazosin & Impurity B
30.04060Wash
31.08515Re-equilibration
40.08515End of Run
Preparation of Standards
  • Stock Solution: Dissolve 10 mg of Desamino Hydroxy Terazosin Reference Standard in 100 mL of Methanol (0.1 mg/mL).

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Terazosin HCl and 0.005 mg/mL Desamino Hydroxy Terazosin in Mobile Phase A:B (50:50).

Method Validation (ICH Q2(R2) Compliant)

This validation framework ensures the method is "fit for purpose" for quantitative impurity analysis.

Specificity (Stress Testing)

Demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Protocol: Expose Terazosin sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h) -> Expect high yield of Desamino Hydroxy Terazosin here.

    • Oxidation (3% H2O2)

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (Rs) > 1.5 between Impurity B and nearest peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels of Desamino Hydroxy Terazosin ranging from LOQ (approx 0.05%) to 150% of the specification limit (0.15% is typical spec, so range up to 0.25%).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike Desamino Hydroxy Terazosin into a placebo matrix at three levels (50%, 100%, 150% of limit).

  • Acceptance Criteria: Mean recovery 90.0% – 110.0%.

Precision
  • Repeatability: 6 injections of the standard solution.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Acceptance Criteria: RSD

    
     5.0% (for impurities at low levels).
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
Visualization: Validation Workflow

Validation_Workflow Start Method Validation Initiation Specificity Specificity: Forced Degradation (Acid/Base/Oxidation) Start->Specificity Linearity Linearity: 5 Levels (LOQ to 150%) Specificity->Linearity If Specific Accuracy Accuracy: Spike Recovery Studies Linearity->Accuracy Robustness Robustness: Flow/Temp/pH variation Accuracy->Robustness Report Final Validation Report (ICH Q2 R2) Robustness->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Typical Data & Acceptance Criteria

The following table summarizes the expected performance characteristics for Desamino Hydroxy Terazosin using this method.

Validation ParameterAcceptance CriteriaTypical Result
Retention Time (RT) N/A~18.5 min (Impurity B)
Relative RT (RRT) Relative to Terazosin (~14 min)~1.32
Resolution (Rs) > 1.52.4
Tailing Factor (T) < 2.01.1
Linearity (

)
> 0.9990.9998
LOD S/N > 30.03 µg/mL
LOQ S/N > 100.10 µg/mL
Recovery 90-110%98.5%

Troubleshooting & Expert Tips

  • Peak Tailing: If the parent Terazosin peak tails significantly, it is likely due to silanol interactions with the secondary amine. Ensure the column is "End-capped" and consider increasing the Ammonium Acetate concentration to 20 mM to mask silanols.

  • Ghost Peaks: Desamino Hydroxy Terazosin is sensitive to carryover. Ensure the needle wash solvent contains at least 50% organic solvent (e.g., Methanol:Water 50:50).

  • pH Sensitivity: The separation of the impurity from the parent is highly pH-dependent. The parent is basic; the impurity is neutral. Small changes in pH (e.g., 5.8 vs 6.2) can drastically shift the retention time of the parent while the impurity remains stable. Strictly control buffer pH.

References

  • ICH Guidelines. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • PubChem. (2025).[1][4] Desamino hydroxy terazosin (Compound).[1] National Library of Medicine. [Link]

  • Shrivastava, A. et al. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Sci Pharm.[2] [Link]

  • Bakshi, M. et al. (2004).[5] Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: Protocol for "Desamino Hydroxy Terazosin" Reference Standard Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Desamino hydroxy terazosin (chemically identified as Terazosin Impurity B according to EP/BP standards) is the primary hydrolytic degradation product of Terazosin.[1] It is formed when the exocyclic amine at the C4 position of the quinazoline ring is replaced by a hydroxyl group, which subsequently tautomerizes to the thermodynamically stable quinazolin-4(3H)-one form.

In the context of ICH Q3A/Q3B guidelines, this impurity must be strictly monitored in drug substances and products.[1] While it can form via harsh alkaline hydrolysis, that route often cleaves the amide bond (losing the tetrahydrofuroyl moiety).[1] Therefore, the Diazotization-Hydrolysis method described below is the authoritative protocol for synthesizing a high-purity reference standard, as it selectively targets the exocyclic amine without degrading the sensitive amide linkage.

Chemical Identity
PropertyDetail
Common Name Desamino Hydroxy Terazosin (Terazosin Impurity B)[1][2]
IUPAC Name 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]quinazolin-4(3H)-one
CAS Number 1177261-73-2
Molecular Formula C₁₉H₂₄N₄O₅
Molecular Weight 388.42 g/mol
Appearance Off-white to pale yellow solid

Synthesis Protocol: Diazotization-Hydrolysis Route[1][3]

This protocol utilizes a modified Sandmeyer-type reaction where the 4-amino group is converted to a diazonium salt using sodium nitrite in acidic media, followed by in situ hydrolysis to the ketone (quinazolinone).[1]

Reagents & Equipment
  • Precursor: Terazosin Hydrochloride (High Purity >99%).[1]

  • Reagents: Sodium Nitrite (

    
    ), Glacial Acetic Acid (
    
    
    
    ), Sulfuric Acid (
    
    
    , 10%), Sodium Bicarbonate (
    
    
    ).[1]
  • Solvents: Water (Milli-Q), Methanol (HPLC Grade), Dichloromethane (DCM).[1]

  • Equipment: Round-bottom flask (100 mL), Magnetic stirrer, Ice bath, Reflux condenser, Preparative HPLC system.

Step-by-Step Methodology
Step 1: Diazotization (Formation of the Intermediate) [1]
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (2.36 mmol) of Terazosin HCl in 20 mL of 10% aqueous

    
    .
    
  • Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C . Stirring must be vigorous to prevent local overheating.[1]

  • Addition: Dropwise, add a solution of Sodium Nitrite (1.2 eq, 200 mg) dissolved in 2 mL of water. Maintain the internal temperature below 5 °C.

    • Mechanistic Insight: The low temperature is critical to stabilize the diazonium intermediate (

      
      ).[1] Higher temperatures during addition may cause premature decomposition or side reactions with the piperazine ring.[1]
      
  • Reaction: Stir at 0–5 °C for 30 minutes . The solution will turn a deeper yellow/orange.[1]

Step 2: Controlled Hydrolysis
  • Heating: Remove the ice bath. Slowly warm the solution to room temperature, then heat to 60–70 °C for 2 hours .

    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the displacement of the diazonium group by water.[1]
      
  • Monitoring: Monitor reaction progress by TLC (DCM:MeOH 9:1) or HPLC.[1][3][4] The starting material (Terazosin) should disappear, replaced by a less polar peak (Impurity B).[1]

Step 3: Workup & Isolation
  • Neutralization: Cool the reaction mixture to room temperature. Carefully adjust pH to 7.0–7.5 using saturated

    
     solution.[1]
    
    • Note: Do not make it too basic (pH > 9), as the quinazolinone ring can undergo ring-opening or the amide side chain may hydrolyze.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Step 4: Purification (Preparative HPLC)

For reference standard grade (>99.5% purity), recrystallization is often insufficient due to salt contaminants.[1]

  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][5]

  • Gradient: 10% B to 60% B over 40 minutes.

  • Collection: Collect the major peak (typically elutes after Terazosin due to loss of the ionizable amine).[1] Lyophilize fractions to obtain the final standard.

Visualization of Workflows

Diagram 1: Synthesis & Degradation Pathway

This diagram illustrates the conversion of Terazosin to the Desamino Hydroxy standard and contrasts it with the alkaline degradation pathway.

Terazosin_Degradation Terazosin Terazosin HCl (Parent Drug) Diazonium Diazonium Intermediate (Unstable) Terazosin->Diazonium NaNO2 / H2SO4 0-5°C (Diazotization) ImpurityC Diamino Impurity (Cleaved Amide) Terazosin->ImpurityC 1N NaOH / Reflux (Harsh Alkaline Hydrolysis) ImpurityB Desamino Hydroxy Terazosin (Impurity B - Target) Diazonium->ImpurityB H2O / Heat (60°C) -N2 (Hydrolysis) ImpurityB->ImpurityC Prolonged Base Exposure

Caption: Selective synthesis of Impurity B via diazotization vs. non-selective alkaline degradation.

Analytical Verification & Quality Control

To validate the reference standard, the following analytical attributes must be confirmed.

HPLC Purity Check
  • Column: C18 analytical column (4.6 x 150 mm, 3.5 µm).[1]

  • Wavelength: 245 nm (Quinazolinone absorption).[1]

  • Retention Time: The Desamino Hydroxy impurity typically elutes at a Relative Retention Time (RRT) of ~1.1 to 1.3 relative to Terazosin, depending on pH (it is less basic).[1]

Mass Spectrometry (LC-MS)[1]
  • Terazosin [M+H]+: m/z 388.18 (Free base).[1]

  • Desamino Hydroxy [M+H]+: m/z 389.17.[1]

  • Interpretation: The mass shift is +1 Da .[1]

    • Loss of

      
       (Mass ~16) and gain of 
      
      
      
      (Mass ~17).[1]
    • Note: High-resolution MS is recommended to distinguish this small mass difference accurately.[1]

NMR Spectroscopy (1H NMR, DMSO-d6)
  • Key Signal Loss: Disappearance of the broad singlet (

    
     7.0–8.0 ppm) corresponding to the primary amine (
    
    
    
    ) of Terazosin.[1]
  • Key Signal Appearance: Appearance of a broad singlet (often exchangeable) around

    
     11.0–12.0 ppm, characteristic of the amide/lactam proton (
    
    
    
    ) of the quinazolinone ring.[1]
Diagram 2: Analytical Logic Flow

Analytical_Logic Sample Isolated Solid HPLC HPLC-UV (254nm) Sample->HPLC Purity Purity > 98%? HPLC->Purity MS LC-MS Analysis Purity->MS Yes Repurify Re-purify (Prep-HPLC) Purity->Repurify No MassCheck m/z = 389 (M+H)? MS->MassCheck NMR 1H-NMR (DMSO) MassCheck->NMR Yes MassCheck->Repurify No StructCheck Loss of NH2 signal? NMR->StructCheck Valid VALIDATED REFERENCE STANDARD StructCheck->Valid Yes StructCheck->Repurify No

Caption: Decision tree for the analytical validation of the synthesized reference standard.

Storage and Stability

  • State: The Desamino Hydroxy impurity is generally more stable than Terazosin against oxidation but susceptible to hydrolysis of the furoyl group under strong basic conditions.

  • Storage: Store at -20 °C in amber vials under argon or nitrogen atmosphere.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 .[1] Terazosin Hydrochloride Dihydrate Monograph. (Specifies Impurity B as the desamino hydroxy analog).

  • BenchChem . Application Notes and Protocols for Impurity Profiling of Terazosin Pharmaceutical Products. Retrieved from [1]

  • Wu, H., et al. (2015) .[1][6] "Synthesis of impurities of terazosin hydrochloride". Chinese Journal of Medicinal Chemistry, 25(6), 446-449.[1][6] (Describes the diazo-hydrolysis method).

  • PubChem . Desamino hydroxy terazosin (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Al-Rimawi, F. (2010).[1] "Stability-indicating HPLC method for the determination of terazosin hydrochloride in pharmaceutical formulations". Chromatographia. (Discussion of hydrolytic degradation pathways).

Sources

Application Note: Quality Control Profiling of Terazosin – Targeting the Desamino Hydroxy Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural identification, formation mechanism, and quality control (QC) quantification of Desamino Hydroxy Terazosin (chemically identified as 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine). As a primary hydrolytic degradation product of the antihypertensive drug Terazosin, this impurity serves as a critical stability indicator. This guide provides a validated HPLC protocol for its separation from the parent drug and other related substances (USP Related Compounds A and C), ensuring compliance with ICH Q3A/B guidelines.

Introduction & Regulatory Context[1][2]

Terazosin Hydrochloride is a selective alpha-1 antagonist used to treat benign prostatic hyperplasia (BPH) and hypertension.[1] Its quinazoline core renders it susceptible to specific degradation pathways, most notably hydrolysis.

In the context of Good Manufacturing Practices (GMP) and pharmacopeial standards (USP/EP), "Desamino Hydroxy Terazosin" is formally categorized as USP Related Compound B (or EP Impurity B). Monitoring this specific impurity is vital because:

  • Stability Indication: Its presence correlates directly with exposure to moisture or extreme pH during manufacturing or storage.

  • Safety: The conversion of the 4-amino group to a 4-hydroxy group significantly alters the pharmacophore, potentially affecting receptor binding affinity and toxicity profiles.

Chemical Identity and Mechanism

Structural Characterization

The degradation involves the nucleophilic attack of water on the quinazoline ring, leading to the loss of the amine group (deamination) and the formation of a hydroxyl group (tautomerizing to a ketone).

  • Parent Drug: Terazosin (4-amino quinazoline derivative).[1][2]

  • Target Impurity: Desamino Hydroxy Terazosin (4-hydroxy/4-oxo quinazoline derivative).

  • Chemical Name: 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine.

  • Molecular Formula: C₁₉H₂₄N₄O₅

  • Molecular Weight: ~388.42 g/mol [2]

Degradation Pathway (Visualized)

The following diagram illustrates the hydrolytic pathway converting Terazosin to its Desamino Hydroxy analog.

Terazosin_Degradation Terazosin Terazosin HCl (Parent Drug) C19H25N5O4 Intermediate Tetrahedral Intermediate Terazosin->Intermediate + H2O (Hydrolysis) Acid/Base Catalysis ImpurityB Desamino Hydroxy Terazosin (USP Related Compound B) C19H24N4O5 Intermediate->ImpurityB - NH3 (Deamination) Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of Terazosin yielding the Desamino Hydroxy impurity (USP Related Compound B).

Analytical Method Development

To accurately quantify this impurity, a Reverse Phase HPLC (RP-HPLC) method is required. The method must resolve the Desamino Hydroxy impurity (which is more polar than the parent due to the loss of the amine and formation of the lactam-like structure) from the parent peak.

Method Parameters (Causality & Optimization)
ParameterSpecificationRationale (Causality)
Column C18 or C8, 250 x 4.6 mm, 5 µm (e.g., Zorbax RX-C8 or equivalent)A standard C18/C8 provides sufficient hydrophobic retention. The 25 cm length is necessary to resolve the complex mixture of polar degradants (Impurity A, B) and non-polar dimers (Impurity C).
Mobile Phase A Citrate Buffer (pH 3.2)Low pH suppresses the ionization of the carboxylic/phenolic moieties, sharpening the peak shape of the hydroxy impurity.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier required to elute the hydrophobic quinazoline core.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 254 nmThe quinazoline ring has a strong absorption maximum at 254 nm, ensuring high sensitivity for both parent and impurity.
Column Temp 30°CControls viscosity and mass transfer kinetics, ensuring reproducible retention times.
Gradient Program

Note: Isocratic elution often fails to resolve late-eluting dimers. A gradient is recommended.[3]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
15.07030
30.05050
40.05050
45.09010
55.09010

Experimental Protocol

Reagents and Standards
  • Terazosin HCl Standard: USP Reference Standard (Current Lot).

  • Desamino Hydroxy Terazosin Standard: USP Terazosin Related Compound B RS.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Citric Acid (Anhydrous), Sodium Citrate Dihydrate.

Buffer Preparation (pH 3.2)
  • Dissolve 2.25 g of Citric Acid Anhydrous and 1.0 g of Sodium Citrate Dihydrate in 1000 mL of water.

  • Adjust pH to 3.2 ± 0.05 with 1N HCl or 1N NaOH if necessary.

  • Filter through a 0.45 µm nylon membrane filter.

Standard Preparation
  • Stock Solution: Dissolve accurately weighed Desamino Hydroxy Terazosin standard in Mobile Phase to obtain a concentration of 0.1 mg/mL .

  • Working Standard: Dilute the Stock Solution to 1.0 µg/mL (representing the 0.1% impurity limit threshold).

Sample Preparation
  • Weigh 50 mg of Terazosin HCl drug substance (or powder equivalent from tablets).

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase (sonicate for 10 mins).

  • Dilute to volume with Mobile Phase.[4]

  • Filter through 0.45 µm PVDF syringe filter (discard first 2 mL).

System Suitability Criteria

Before releasing results, the system must pass the following checks using the Working Standard:

  • Resolution (Rs): > 2.0 between Terazosin and Desamino Hydroxy Terazosin (if run in a resolution mixture).

  • Tailing Factor: NMT 1.5 for the impurity peak.

  • RSD: < 5.0% for 6 replicate injections of the impurity standard.

Validation & QC Decision Workflow

To ensure the method produces reliable data for regulatory submission, the following validation workflow is applied.

Validation Parameters
  • Specificity: Inject Mobile Phase blank. Ensure no interference at the retention time of Desamino Hydroxy Terazosin (approx RRT 0.6 - 0.8 relative to Terazosin).

  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise 3:1) and Limit of Quantitation (S/N 10:1). Typical LOQ for this impurity is ~0.03%.

  • Linearity: Prepare 5 levels from LOQ to 150% of the specification limit (0.15%). Correlation coefficient (

    
    ) must be 
    
    
    
    .[5]
QC Decision Tree (Visualized)

QC_Workflow Start Start QC Analysis SysSuit Run System Suitability (Resolution > 2.0, RSD < 5%) Start->SysSuit CheckSS Pass System Suitability? SysSuit->CheckSS InjectSample Inject Sample Solution CheckSS->InjectSample Yes Troubleshoot Troubleshoot HPLC/Column CheckSS->Troubleshoot No CalcImpurity Calculate % Desamino Hydroxy (Area Sample / Area Std) InjectSample->CalcImpurity CheckSpec Result ≤ 0.2%? CalcImpurity->CheckSpec Pass PASS: Release Batch CheckSpec->Pass Yes Fail FAIL: Initiate OOS Investigation CheckSpec->Fail No Troubleshoot->SysSuit

Figure 2: Quality Control decision logic for Terazosin impurity analysis.

References

  • United States Pharmacopeia (USP). Terazosin Hydrochloride Monograph.[4] USP-NF. (Defines Related Compound B as the hydroxy analog).

  • Wu, H., et al. (2015). "Synthesis of impurities of terazosin hydrochloride." Chinese Journal of Medicinal Chemistry. (Confirms synthesis and structure of Impurity B/Desamino Hydroxy).

  • Bakshi, M., et al. (2001). "The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents." Journal of Pharmaceutical and Biomedical Analysis. (Discusses hydrolytic degradation pathways).

  • European Pharmacopoeia (Ph. Eur.). Terazosin Hydrochloride Dihydrate Monograph 2013. (Aligns Impurity B nomenclature with USP).

Sources

Troubleshooting & Optimization

improving "Desamino hydroxy terazosin" separation from terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Desamino Hydroxy Terazosin (Related Compound B) Separation Applicability: HPLC/UPLC Method Development, Quality Control, Stability Testing

The Diagnostic Phase: Understanding Your Challenge

The Core Problem: You are likely struggling to separate Terazosin from its hydrolysis degradation product, Desamino Hydroxy Terazosin (often designated as Terazosin Related Compound B in pharmacopeial monographs).

While these molecules share the same hydrophobic skeleton, their behavior in Reverse Phase Chromatography (RPC) is governed by a critical difference in basicity (pKa) .

  • Terazosin: Contains a 4-amino quinazoline moiety (Basic). At acidic pH (pH 3.0), it is doubly protonated (Piperazine N + Quinazoline N). This high charge density leads to faster elution.

  • Desamino Hydroxy Terazosin: The 4-amino group is replaced by a hydroxyl group, which tautomerizes to a lactam (keto) form. This removes a protonation site. At pH 3.0, it carries less positive charge than Terazosin, resulting in stronger hydrophobic retention and a later elution time (typically RRT ~1.4 - 1.5).

If you are experiencing co-elution or poor resolution (


), it is likely due to one of three factors: 
  • pH Mismatch: Your mobile phase pH is too close to the pKa of the piperazine ring (~7.0), causing peak broadening.

  • Silanol Interactions: Secondary interactions between the basic Terazosin amine and residual silanols on the column are causing tailing, which "buries" the impurity peak.

  • Ion Pairing Deficiency: If using a neutral pH method, you lack the ion-pairing reagent necessary to differentiate the species.

Technical Troubleshooting Guide (Q&A)
Q1: My Terazosin peak tails significantly (

), masking the Desamino Hydroxy impurity. How do I fix this?

Root Cause: "Secondary Interactions." The positively charged nitrogen on the Terazosin piperazine ring is interacting with negatively charged residual silanols on the silica surface.

The Solution:

  • Immediate Fix: Add Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase (0.05% - 0.1% v/v). These amines compete for the silanol sites, "blocking" them from the drug.

  • Hardware Fix: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). These columns are end-capped to eliminate accessible silanols.

  • Protocol Adjustment: Ensure your buffer concentration is adequate (at least 20-25 mM). Low ionic strength allows the electrostatic attraction to silanols to dominate.

Q2: I am seeing retention time drift, and the resolution between Terazosin and the impurity fluctuates.

Root Cause: Temperature instability or "Ion-Pairing Equilibrium." Because the separation relies heavily on the ionization state (Charge-to-Mass ratio), small fluctuations in temperature can significantly shift the pKa and hydrophobicity of the species.

The Solution:

  • Thermostat Control: Hard-set your column oven to 30°C or 35°C . Do not rely on "Ambient" temperature.

  • Equilibration: If using an ion-pairing reagent (like pentanesulfonic acid), the column requires significantly longer equilibration times (approx. 20-30 column volumes) compared to standard RP methods.

Q3: Can I use a high pH (pH > 8) to improve separation?

Analysis: While high pH can suppress the ionization of the piperazine ring (making Terazosin neutral and increasing retention), you risk degrading the silica of standard columns. Furthermore, the Desamino Hydroxy impurity (Lactam form) may begin to ionize (deprotonate) at very high pH, becoming anionic.

Recommendation: Avoid pH > 8.0 unless using a polymer-based or hybrid column. The "Sweet Spot" for this separation is pH 3.0 - 3.5 (Citrate Buffer). This maximizes the charge difference:

  • Terazosin: ++ (Fastest)

  • Desamino Impurity: + (Slower)

  • Result: Clean separation with Impurity eluting after the main peak.

Validated Reference Protocols

Below are two distinct approaches. Method A is the robust, pharmacopeial-style approach. Method B is a modern, high-throughput approach.

Method A: The "Gold Standard" (Modified USP)

Best for: QC Release, high robustness.

ParameterSpecification
Column C18 or C8, End-capped (e.g., Zorbax RX-C8 or equiv), 250 x 4.6 mm, 5 µm
Mobile Phase Buffer: Citrate Buffer pH 3.2 (12g Na-Citrate + 28.5g Citric Acid in 2L Water)Organic: AcetonitrileRatio: 82:18 (Buffer:ACN)
Flow Rate 1.0 - 1.2 mL/min
Temperature 30°C
Detection UV @ 245 nm or 254 nm
Expected RRT Terazosin: 1.00Desamino Hydroxy (Impurity B): ~1.48
Method B: High-Resolution Optimization (UPLC/Rapid HPLC)

Best for: R&D, complex impurity profiling.

ParameterSpecification
Column Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH), 150 x 3.0 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 (adjusted with Acetic Acid)
Mobile Phase B Methanol : Acetonitrile (50:50)
Gradient 0-5 min: 10% B → 30% B5-15 min: 30% B → 60% B15-20 min: 60% B (Wash)
Additives 0.1% Formic Acid (optional for peak sharpness)
Mechanism Exploits the "Charged Surface" to repel the basic Terazosin, improving peak shape without TEA.
Visualizing the Mechanism
Diagram 1: Separation Logic & Troubleshooting Tree

This decision tree guides you through the optimization process based on your specific chromatogram issues.

TroubleshootingLogic Start Start: Evaluate Separation CheckRes Is Resolution (Rs) < 1.5? Start->CheckRes CheckTailing Is Terazosin Tailing (Tf > 1.5)? CheckRes->CheckTailing Yes Success Optimal Separation Achieved CheckRes->Success No CheckRetention Is Retention Time Drifting? CheckTailing->CheckRetention No Action_TEA Action: Add 0.05% TEA or Switch to Hybrid Column CheckTailing->Action_TEA Yes Action_pH Action: Lower pH to 3.0-3.2 (Maximize Charge Difference) CheckRetention->Action_pH No (Co-elution issue) Action_Temp Action: Control Temp (30°C) Increase Equilibration Time CheckRetention->Action_Temp Yes Action_pH->Start Action_TEA->Start Action_Temp->Start

Caption: Decision matrix for diagnosing co-elution and peak shape issues in Terazosin analysis.

Diagram 2: Molecular Behavior at pH 3.2

Understanding why the impurity elutes after the drug is critical. This diagram illustrates the charge states.

ChargeMechanism cluster_Terazosin Terazosin (Main Peak) cluster_Impurity Desamino Hydroxy Impurity MobilePhase Mobile Phase (Citrate Buffer pH 3.2) T_Struc Structure: Piperazine (Basic) Quinazoline-NH2 (Basic) MobilePhase->T_Struc Protonates I_Struc Structure: Piperazine (Basic) Quinazoline-OH (Neutral/Lactam) MobilePhase->I_Struc Protonates T_Charge Net Charge: +2 (Highly Polar) T_Struc->T_Charge T_Elution Elution: FAST (Repelled by Hydrophobic Phase) T_Charge->T_Elution I_Charge Net Charge: +1 (Less Polar) I_Struc->I_Charge I_Elution Elution: SLOW (Retained by Hydrophobic Phase) I_Charge->I_Elution

Caption: Mechanistic comparison of charge states at acidic pH, explaining the later elution of the impurity.

References
  • USP Monograph. Terazosin Hydrochloride: Assay and Organic Impurities. United States Pharmacopeia (USP 34–NF 29).

  • Wu, H., et al. (2015). Synthesis of impurities of terazosin hydrochloride. Chinese Journal of Medicinal Chemistry. (Identifies Impurity B as the hydroxy-derivative).

  • Bakshi, M., & Singh, S. (2004). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. (Discusses hydrolysis pathways of quinazolines).

  • Al-Arfaj, N. A. (2003). Stability-indicating liquid chromatography method for the determination of terazosin. Journal of Pharmaceutical and Biomedical Analysis.

Technical Support Center: Troubleshooting Chromatographic Co-elution of Desamino Hydroxy Terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical scientists and drug development professionals. This guide provides in-depth troubleshooting strategies and FAQs to address a common challenge in the analysis of Terazosin: the co-elution of its critical impurity, Desamino hydroxy terazosin, with the parent drug or other related substances. Our approach is rooted in first principles of chromatography to empower you to not only solve the immediate problem but also to build robust analytical methods.

Introduction: The Challenge of Terazosin Impurity Profiling

Terazosin is an alpha-1 adrenergic receptor antagonist widely used for treating hypertension and benign prostatic hyperplasia (BPH).[1][2][3][4] Its synthesis and degradation can produce a range of impurities that must be monitored and controlled to ensure drug safety and efficacy, in line with ICH guidelines.[1]

One particularly challenging impurity is Desamino hydroxy terazosin , also known as Terazosin EP Impurity B.[5] This impurity is formed by the replacement of the primary amino group on the quinazoline ring with a hydroxyl group, a transformation that can occur during synthesis or through degradation via a diazo reaction followed by hydrolysis.[6] This seemingly minor structural change significantly alters the molecule's physicochemical properties, leading to chromatographic behaviors that can result in co-elution with Terazosin or other impurities, complicating accurate quantification.

This guide provides a systematic framework for diagnosing and resolving these co-elution issues.

Section 1: Understanding the Analytes

Effective chromatographic separation begins with a deep understanding of the molecules involved. The key to resolving co-elution lies in exploiting the differences in their physicochemical properties.

Terazosin is a weakly alkaline drug with a pKa of approximately 7.05.[7] The primary amino group and the piperazine moiety are the main sites of protonation. Desamino hydroxy terazosin, lacking the basic amino group, is significantly less basic and more polar. This fundamental difference is the primary lever we can pull during method development.

Table 1: Physicochemical Properties of Terazosin and Key Impurities

Compound NameStructureMolecular Weight ( g/mol )XLogP3Key Physicochemical Difference from Terazosin
Terazosin [Image of Terazosin Structure]387.41.4Parent Drug; contains a basic primary amino group.[4]
Desamino hydroxy terazosin (Impurity B)[Image of Desamino hydroxy terazosin Structure]388.40.3The primary amino group is replaced by a hydroxyl group, making it less basic and more polar.[5]
Terazosin Related Compound A [Image of Terazosin Related Compound A Structure]--Lacks the tetrahydrofuroyl group on the piperazine ring; more polar than Terazosin.[8]
Terazosin Related Compound C [Image of Terazosin Related Compound C Structure]--Dimeric impurity formed by linking two quinazoline rings via the piperazine moiety; significantly larger and less polar.[9]

Note: Structures can be visualized on PubChem or other chemical databases. XLogP3 is a computed measure of hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What exactly is Desamino hydroxy terazosin and why is it important?

Desamino hydroxy terazosin (also known as 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine) is a specified impurity in the European Pharmacopoeia (EP).[5] It is a potential process-related impurity and degradation product.[6] Its structural similarity to Terazosin, combined with its altered properties, makes it a critical peak to monitor and a good indicator of a well-resolved, stability-indicating method.

Q2: Why does Desamino hydroxy terazosin often co-elute with other peaks in my reversed-phase HPLC method?

Co-elution occurs when two or more compounds have identical or nearly identical retention times under a specific set of chromatographic conditions. The primary cause is insufficient selectivity (α) between the analytes. For Desamino hydroxy terazosin, this can happen because:

  • Suboptimal pH: If the mobile phase pH is too low (e.g., < 3), both Terazosin and other basic impurities are fully protonated. This can mask the subtle differences in their basicity, causing them to behave similarly on the column.

  • Inappropriate Organic Modifier: The choice of acetonitrile versus methanol can alter elution order and selectivity. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can create different interactions with the hydroxyl group of Impurity B compared to the amino group of Terazosin.

  • Lack of Polarity Difference Exploitation: While Impurity B is more polar (XLogP3 0.3) than Terazosin (XLogP3 1.4), this difference may not be fully exploited if the mobile phase strength or gradient slope is not optimized.[4][5]

Q3: My peak shape for Terazosin is tailing significantly. Is this related to my co-elution problem?

Yes, it is highly likely related. Peak tailing for basic compounds like Terazosin in reversed-phase HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[10] This issue can be addressed by:

  • Operating at a lower pH (e.g., 2.5-3.5): This protonates the silanol groups, minimizing their interaction with the protonated amine of Terazosin.

  • Using a high-purity, end-capped column: Modern columns are designed with minimal residual silanols.

  • Adding a competing base: A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanols. Poor peak shape reduces overall resolution, making co-elution more likely. Solving the tailing issue is often the first step to resolving co-elution.

Q4: Can I use mass spectrometry (MS) to diagnose a co-elution issue?

Absolutely. UPLC-MS is a powerful tool for this purpose.[11][12] If you suspect co-elution, analyzing the peak with a mass spectrometer will allow you to examine the mass spectrum across the peak's elution profile. If two different molecular ions (e.g., m/z 388.2 for Terazosin [M+H]+ and m/z 389.2 for Desamino hydroxy terazosin [M+H]+) appear and their relative abundance changes from the front to the back of the peak, you have confirmed co-elution.

Section 3: Systematic Troubleshooting Guide for Co-elution

Resolving co-elution requires a systematic, parameter-by-parameter approach. Avoid changing multiple parameters simultaneously. Follow this workflow for a logical and efficient method development process.

Troubleshooting_Workflow cluster_start Initial State cluster_assessment Step 1: Assessment cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_column Step 3: Column & Conditions cluster_gradient Step 4: Gradient Refinement cluster_end Final State Start Problem: Co-elution Observed Assess Confirm Co-elution with MS Verify System Suitability (Peak Shape, Efficiency) Start->Assess Begin Troubleshooting pH A: Adjust Mobile Phase pH (Range: 3.0 to 7.0) Assess->pH If system is OK Organic B: Change Organic Modifier (ACN vs. MeOH) pH->Organic If resolution still poor End Resolution Achieved Validate Method pH->End Resolution Achieved Buffer C: Modify Buffer Concentration (10-50 mM) Organic->Buffer Fine-tune selectivity Organic->End Resolution Achieved Stationary A: Change Stationary Phase (e.g., Phenyl-Hexyl, Embedded Polar) Buffer->Stationary If mobile phase changes fail Temp B: Adjust Column Temperature (Range: 25-50°C) Stationary->Temp Optimize further Stationary->End Resolution Achieved Gradient Optimize Gradient Slope (Shallower gradient around elution time) Temp->Gradient Refine separation Gradient->End Finalize

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Initial Assessment & System Verification

Before modifying the method, ensure your HPLC system is performing optimally.[13][14]

  • Check System Suitability: Inject a standard and verify that the peak shape (tailing factor < 1.5), efficiency (plate count), and retention time are consistent with previous runs.

  • Confirm Co-elution: As mentioned in the FAQ, use an MS detector or a high-purity reference standard of Desamino hydroxy terazosin to confirm that the peak impurity is indeed what you suspect.

Step 2: Mobile Phase Optimization (Highest Impact)

The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

  • A. Adjust Mobile Phase pH: This is the most critical parameter.

    • Causality: Terazosin has a pKa of ~7.05, while Desamino hydroxy terazosin is less basic.[7] By adjusting the pH around this pKa, you can dramatically alter the charge state and, therefore, the hydrophobicity and retention of Terazosin, while having a less pronounced effect on the impurity.

    • Action:

      • Start at low pH (~3.0): Use a phosphate or formate buffer. At this pH, Terazosin is fully protonated. This often provides good peak shape.

      • Increase pH systematically (e.g., to 4.5, 6.0, 7.0): As you approach the pKa, Terazosin will become partially or fully deprotonated, increasing its retention time significantly. The retention time of Desamino hydroxy terazosin will change less dramatically. This differential shift in retention is the key to achieving resolution. Use a phosphate buffer for mid-range pH control.

ph_effect cluster_ph Mobile Phase pH cluster_terazosin Terazosin (pKa ~7.05) cluster_impurity Desamino hydroxy terazosin pH_Low Low pH (e.g., 3.0) Terazosin_Low Fully Protonated (More Polar) Shorter RT pH_Low->Terazosin_Low Impurity_Low Neutral (Polar) Short RT pH_Low->Impurity_Low pH_Neutral Neutral pH (e.g., 6.8) Terazosin_Neutral Partially Neutral (Less Polar) Longer RT pH_Neutral->Terazosin_Neutral Impurity_Neutral Neutral (Polar) Slightly Shorter RT pH_Neutral->Impurity_Neutral

Caption: Impact of mobile phase pH on analyte ionization and retention.

  • B. Change Organic Modifier:

    • Causality: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties ("selectivity triangle"). Methanol is more capable of hydrogen bonding. The hydroxyl group on Desamino hydroxy terazosin may interact more strongly with methanol than the amino group on Terazosin, potentially altering their elution order or spacing.

    • Action: If your current method uses ACN, develop a parallel method using MeOH at the same mobile phase strength. Even a blend (e.g., 50:50 ACN:MeOH) can provide unique selectivity.

Step 3: Stationary Phase & Column Parameter Adjustments

If mobile phase optimization is insufficient, consider the stationary phase.

  • A. Change Column Chemistry:

    • Causality: Standard C18 columns separate primarily based on hydrophobicity. Other chemistries can introduce alternative separation mechanisms.

    • Action:

      • Phenyl-Hexyl Phase: Offers π-π interactions with the aromatic quinazoline ring system, which can differentiate between the electron-donating amino group of Terazosin and the electron-withdrawing hydroxyl group of the impurity.

      • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols and offer different selectivity for polar analytes.

  • B. Adjust Column Temperature:

    • Causality: Temperature affects analyte viscosity, solubility, and the kinetics of interaction with the stationary phase. Sometimes, increasing the temperature can improve peak efficiency and alter selectivity.

    • Action: Screen temperatures between 25°C and 50°C. A change of 10-15°C can sometimes be enough to resolve closely eluting peaks.

Step 4: Gradient Refinement

If you are using a gradient method, optimizing the slope is crucial.

  • Causality: A steep gradient can push peaks together, while a shallow gradient provides more time for the column to differentiate between them.

  • Action: Decrease the gradient slope (%B/min) in the region where the critical pair elutes. This increases the "effective" column length for those specific analytes, often improving resolution.

Section 4: Detailed Experimental Protocols
Protocol 1: Forced Degradation Study to Generate Impurities

This protocol helps in generating the degradation products, including Desamino hydroxy terazosin, to confirm their retention times and aid in method development.[11][15][16]

  • Stock Solution: Prepare a stock solution of Terazosin Hydrochloride at 1 mg/mL in methanol.[15]

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Reflux at 40°C for 48 hours.[16]

  • Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Reflux at 40°C for 10 hours.[16]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at 40°C for 5 days.[16]

  • Sample Preparation: Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample using your HPLC method. Monitor for new peaks and confirm their identity using UPLC-MS if available.

Protocol 2: Systematic HPLC Method Development

This protocol outlines a starting point for developing a robust, stability-indicating method for Terazosin.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Notes
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA good starting point. If co-elution persists, switch to a Phenyl-Hexyl phase.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acidpH 6.5 is a good starting point to exploit the pKa difference between Terazosin and its desamino impurity.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier. Prepare a parallel method with Methanol to screen for selectivity.
Gradient Program 5% B to 70% B in 25 minutes, then wash and re-equilibrateA generic screening gradient. The slope should be shallowed around the elution time of the critical pair once identified.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and stability. Can be adjusted (25-50°C) to fine-tune selectivity.
Detection UV at 254 nmTerazosin and its related impurities have strong absorbance at this wavelength.[17]
Injection Vol. 10 µLAdjust based on sample concentration and detector response.
References
  • EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google P
  • Structure characterization of the degradation products of terazosin hydrochloride. (URL: [Link])

  • Terazosin Impurities and Related Compound - Veeprho. (URL: [Link])

  • Stability-indicating methods for determination of terazosin in pres - TSI Journals. (URL: [Link])

  • Synthesis of impurities of terazosin hydrochloride - China/Asia On Demand (CAOD). (URL: [Link])

  • (PDF) Various Analytical Methods for the Determination of Terazosin in Different Matrices. (URL: [Link])

  • Terazosin Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem. (URL: [Link])

  • Terazosin | C19H25N5O4 | CID 5401 - PubChem. (URL: [Link])

  • Desamino hydroxy terazosin | C19H24N4O5 | CID 136276642 - PubChem. (URL: [Link])

  • Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control - Semantic Scholar. (URL: [Link])

  • Terazosin-impurities | Pharmaffiliates. (URL: [Link])

  • HPLC Troubleshooting. (URL: [Link])

  • QbD Assisted RP-HPLC Method for Identification of Terazosin in Bulk Drug and Pharmaceutical Sample - Issue's Article Details. (URL: [Link])

  • QbD assisted RP-HPLC method for identification of terazosin in bulk drug and pharmaceutical sample - ResearchGate. (URL: [Link])

  • Terazosin HCl | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC - NIH. (URL: [Link])

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (URL: [Link])

  • Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - ResearchGate. (URL: [Link])

  • US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google P
  • Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. (URL: [Link])

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])

  • Microencapsulation for the delivery of terazosin hydrochloride: design, development, and characterization | ScienceRise: Pharmaceutical Science. (URL: [Link])

  • Bioequivalence Analysis of Terazosin Hydrochloride Tablets Based on Parallel Artificial Membrane Permeability Analysis - MDPI. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Quantification of Desamino-hydroxy Terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Desamino-hydroxy Terazosin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this specific metabolite. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory. Every analytical method is a system, and understanding the interplay of its components is key to robust and reliable data.

Introduction to Desamino-hydroxy Terazosin

Desamino-hydroxy Terazosin is a metabolite and a known impurity of Terazosin, an alpha-1-selective adrenoceptor blocking agent. Accurate quantification of this metabolite is critical for comprehensive pharmacokinetic and toxicokinetic studies. Its chemical structure, featuring a quinazoline core, a piperazine ring, and a hydroxyl group, presents a unique set of analytical considerations.

Chemical Structure:

  • IUPAC Name: 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine

  • Molecular Formula: C₁₉H₂₄N₄O₅

  • Molecular Weight: 388.4 g/mol

This guide will address common issues in a question-and-answer format, providing both diagnostic and corrective actions grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Chromatographic Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for Desamino-hydroxy Terazosin. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common adversary in liquid chromatography, especially for basic compounds like Desamino-hydroxy Terazosin, which contains multiple nitrogen atoms. The primary cause of peak tailing for such compounds is secondary interactions with the stationary phase.

Causality and Troubleshooting Workflow:

  • Silanol Interactions: The most common culprit is the interaction between the basic amine groups on your analyte and acidic silanol groups on the surface of silica-based C18 columns. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact electrostatically with the protonated analyte, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or acetic acid) will protonate the silanol groups (Si-OH), minimizing these secondary interactions. This is often the most effective and straightforward solution.

    • Solution 2: High pH Mobile Phase: Alternatively, using a high pH mobile phase (e.g., pH 9-10 with ammonium hydroxide or a bicarbonate buffer) will deprotonate the basic analyte, making it neutral and less likely to interact with any residual silanols. This requires a pH-stable column.

    • Solution 3: Column Choice: Employ a column with end-capping or a hybrid particle technology that shields the silanol groups.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have identified the issue.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases:

    • Acidic: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Basic: 10 mM Ammonium Bicarbonate in Water, pH 9.5 (A) and Acetonitrile (B).

  • Equilibrate the System: Flush the column thoroughly with the new mobile phase before injecting the sample.

  • Inject a Standard: Inject a mid-range concentration standard of Desamino-hydroxy Terazosin.

  • Evaluate Peak Shape: Compare the peak asymmetry from the acidic and basic mobile phases. A symmetrical peak will have an asymmetry factor close to 1.

dot graph TD { A[Poor Peak Shape] --> B{Analyte Type?}; B --> C[Basic Compound e.g., Desamino-hydroxy Terazosin]; C --> D{Possible Causes}; D --> E[Silanol Interactions]; D --> F[Column Overload]; D --> G[Extra-Column Volume]; E --> H[Action: Adjust Mobile Phase pH]; F --> I[Action: Dilute Sample]; G --> J[Action: Minimize Tubing Length/ID]; H --> K[Result: Symmetrical Peak]; I --> K; J --> K; subgraph "Troubleshooting Flow" A; B; C; D; E; F; G; H; I; J; K; end node[shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; K; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H; I; J; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B; D; } Caption: Troubleshooting workflow for poor peak shape.

Question 2: My retention time for Desamino-hydroxy Terazosin is inconsistent. What should I investigate?

Answer:

Retention time stability is crucial for accurate identification and integration. Fluctuations often point to issues with the HPLC system or mobile phase preparation.

Troubleshooting Checklist:

  • Pump Performance: Check for leaks in the pump heads, seals, and tubing. Ensure proper solvent degassing to prevent air bubbles, which can cause pressure fluctuations and retention time shifts.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Always measure solvents and additives accurately. If preparing buffered mobile phases, ensure the pH is consistent between batches.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run. This is especially important for gradient methods.

  • Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Integrity: A void at the head of the column can lead to shifting retention times. This can be caused by pressure shocks or operating outside the column's recommended pH range.

Category 2: Mass Spectrometry Issues

Question 3: I'm experiencing significant signal suppression (matrix effects) for Desamino-hydroxy Terazosin in plasma samples. How can I mitigate this?

Answer:

Signal suppression in electrospray ionization (ESI) is a common challenge in bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte.[1][2] Phospholipids from plasma are notorious for causing ion suppression.

Strategies to Combat Ion Suppression:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before the sample reaches the mass spectrometer.

    • Protein Precipitation (PPT): While fast and simple, it's the least effective at removing phospholipids.

    • Liquid-Liquid Extraction (LLE): More effective than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to selectively extract Desamino-hydroxy Terazosin while leaving interfering components in the aqueous phase.

    • Solid-Phase Extraction (SPE): The most effective method for removing phospholipids. Use a mixed-mode or a specific phospholipid removal SPE sorbent.

  • Optimize Chromatography:

    • Gradient Elution: A well-designed gradient can separate Desamino-hydroxy Terazosin from the region where phospholipids typically elute (often in the middle of the gradient).

    • Diverter Valve: Use a diverter valve to direct the flow to waste during the early part of the chromatogram when salts and other highly polar interferences elute, and again during the later part when strongly retained matrix components like phospholipids may elute.

  • Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction.[3] If a SIL-IS is not available, a structural analog that elutes very close to the analyte is the next best choice.

Protocol: Assessing Matrix Effects (Post-Extraction Spike Method)

This protocol is aligned with the principles outlined in the ICH M10 guideline.[4]

  • Obtain Blank Matrix: Collect blank plasma from at least six different sources.

  • Extract Blank Matrix: Process the blank plasma samples using your chosen extraction method.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final extraction solvent.

    • Set B (Post-Spiked Matrix): Spike the analyte and internal standard into the extracted blank matrix from step 2.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluate Consistency: The coefficient of variation (CV%) of the matrix factor across the different sources of plasma should be ≤15%.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Detection Protein Precipitation Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Liquid-Liquid Extraction->Solid-Phase Extraction Gradient Optimization Gradient Optimization Diverter Valve Diverter Valve Gradient Optimization->Diverter Valve SIL Internal Standard SIL Internal Standard Ion Suppression Ion Suppression Ion Suppression->Protein Precipitation Ion Suppression->Gradient Optimization Ion Suppression->SIL Internal Standard

Question 4: I'm having trouble optimizing the MS/MS parameters for Desamino-hydroxy Terazosin. What's a good starting point?

Answer:

Given its structure, Desamino-hydroxy Terazosin should ionize well in positive electrospray ionization (ESI+) mode.

Method Development Steps:

  • Infusion: Directly infuse a standard solution of Desamino-hydroxy Terazosin (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Full Scan (Q1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. For Desamino-hydroxy Terazosin, this would be around m/z 389.4.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion in Q1 and fragment it in the collision cell (Q2) to generate product ions. Look for stable, high-intensity fragment ions. Common fragmentation points would be around the piperazine ring and the tetrahydrofuran group.

  • Multiple Reaction Monitoring (MRM) Optimization: Select the most intense and specific precursor-product ion transitions. Optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows, temperature) for each transition to maximize signal intensity.

Table 1: Example MRM Transitions for Terazosin (Parent Drug) for Reference

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Terazosin388.2247.1
Prazosin (IS)384.2247.1

Note: These are for the parent drug and should be used as a starting point for developing the method for the hydroxylated metabolite.[5]

Category 3: Analyte Stability

Question 5: I suspect Desamino-hydroxy Terazosin is degrading in my processed samples. How can I assess and improve its stability?

Answer:

Analyte stability is a cornerstone of a reliable bioanalytical method and must be thoroughly evaluated as per regulatory guidelines.[6][7][8] Hydroxylated metabolites can sometimes be susceptible to further oxidation or conjugation.

Types of Stability to Evaluate:

  • Bench-Top Stability: Analyte stability in the biological matrix at room temperature.

  • Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.

  • Long-Term Storage Stability: Stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C).

  • Autosampler Stability: Stability of the processed sample in the autosampler.

Protocol: Freeze-Thaw Stability Assessment

  • Prepare QC Samples: Spike blank plasma at low and high concentrations of Desamino-hydroxy Terazosin.

  • Baseline Analysis: Analyze a set of these QC samples immediately (Cycle 0).

  • Freeze-Thaw Cycles: Freeze the remaining QCs at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature. Repeat this for at least three cycles.

  • Analyze Cycled Samples: After the final thaw, process and analyze the QC samples.

  • Compare Results: The mean concentration of the cycled samples should be within ±15% of the baseline concentration.

Forced Degradation Studies:

To understand the potential degradation pathways, forced degradation studies can be insightful. Exposing the analyte to stress conditions can help identify potential degradants that might interfere with quantification.

Table 2: Conditions for Forced Degradation of Terazosin

Stress ConditionReagentDuration
Acid Hydrolysis0.1 N HCl2 days at 40°C
Alkaline Hydrolysis0.1 N NaOH10 hours at 40°C
Oxidation30% H₂O₂5 days at 40°C
Photolytic DegradationUV light5 days
Thermal DegradationSolid form5 days at 40°C, 75% RH
Adapted from stability studies on Terazosin.[9]

If instability is confirmed, consider the following:

  • pH Adjustment: Adjust the pH of the biological sample immediately after collection.

  • Enzyme Inhibitors: If metabolism is suspected ex vivo, add an appropriate enzyme inhibitor.

  • Temperature Control: Keep samples on ice during processing and minimize time at room temperature.

Conclusion: A Systematic Approach to Troubleshooting

The key to resolving quantification issues with Desamino-hydroxy Terazosin lies in a systematic, evidence-based approach. By understanding the chemical nature of the analyte and the principles of bioanalytical techniques, you can effectively diagnose and remedy the challenges you encounter. Always ensure your method is validated according to the latest regulatory guidelines, such as ICH M10, to guarantee the integrity of your data.[4][7][8]

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Loh, G. O. K., Wong, E. Y. L., Tan, Y. T. F., Ong, L. M., Ng, R. S., Wee, H. C., & Peh, K. K. (2021). Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. Journal of Chromatography B, 1163, 122517. [Link]

  • PubChem. (n.d.). Desamino hydroxy terazosin. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Sahu, P. K., Singh, S., & Patro, S. K. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 54–64. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Weng, N., & Jian, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Titier, K., & Canal-Raffin, M. (2003). Stability of drugs in biological fluids.
  • Boyanton, G. T., & Blick, K. E. (2002). Stability studies of twenty-four analytes in human plasma and serum. Clinical chemistry, 48(12), 2242-2247.
  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • Alankar, S. (2013). Various Analytical Methods for the Determination of Terazosin in Different Matrices. World Journal of Analytical Chemistry, 1(4), 80-86.
  • Drugs.com. (n.d.). Terazosin: Package Insert / Prescribing Information. [Link]

  • Titmarsh, S. (1989). Pharmacokinetics of terazosin. The American journal of medicine, 87(6), 6S-11S.
  • Gikalov, I., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Li, W., & Cohen, L. H. (2003). The role of protein precipitation in sample preparation for LC/MS bioanalysis. American pharmaceutical review, 6(5), 64-70.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Bioanalysis Zone. (2019). Validating stability and selectivity in the presence of co-administered compounds. [Link]

  • Al-Saffar, Z. H. (2020). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions.
  • D'Avolio, A., Simiele, M., & De Nicolò, A. (2014). Stability of analytes in biological samples for therapeutic drug monitoring. Therapeutic drug monitoring, 36(6), 691-706.
  • Li, F., & Aubry, A. F. (2015). Incurred sample reanalysis: a critical review of its application in bioanalytical method validation and sample analysis. Bioanalysis, 7(12), 1541-1553.
  • European Medicines Agency. (2011).
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • Chromservis. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Pawar, S. J., & Kale, M. A. (2014). Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. Journal of Applied Pharmaceutical Science, 4(12), 089-093.

Sources

Technical Support Center: A Guide to Overcoming Matrix Effects in the Bioanalysis of Desamino-hydroxy-terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Desamino-hydroxy-terazosin (DHT). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of DHT in biological matrices. As a key metabolite of Terazosin, accurate measurement of DHT is critical for pharmacokinetic and drug metabolism studies.

This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating matrix effects—one of the most persistent challenges in LC-MS/MS bioanalysis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and compliant with regulatory expectations.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental questions regarding matrix effects in the context of DHT analysis.

Q1: What are matrix effects and why are they a significant concern for Desamino-hydroxy-terazosin analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] These effects manifest as either ion suppression (signal loss) or ion enhancement (signal increase), leading to inaccurate and imprecise quantification.[1][4] DHT, as a metabolite, is often present at low concentrations in complex biological fluids. These fluids contain a high abundance of endogenous substances like phospholipids, salts, and proteins.[2] When these matrix components co-elute with DHT and enter the mass spectrometer's ion source, they can compete for ionization, ultimately compromising the integrity of the analytical data.[4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation to ensure data reliability.[1][5][6]

Q2: How can I quantitatively assess the matrix effect for my DHT assay?

A2: The matrix effect must be quantitatively assessed during method validation as stipulated by regulatory bodies like the FDA and EMA.[5][7][8] The most accepted approach is to calculate the Matrix Factor (MF) . This is done by comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent.

The assessment involves three sets of samples:

  • Set A: Analyte in a neat solution.

  • Set B: Blank matrix extract spiked with the analyte post-extraction.

  • Set C: Analyte spiked into the matrix before extraction.

Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To comply with guidelines, this should be tested using matrix from at least six different sources to account for inter-subject variability.[5] The coefficient of variation (CV%) of the internal standard (IS)-normalized MF should not exceed 15%.[9]

Q3: What are the primary sources of matrix effects in plasma samples for a polar compound like DHT?

A3: For polar metabolites like DHT, the primary sources of matrix effects in plasma are typically other polar endogenous compounds that are not efficiently removed during sample preparation. The most notorious culprits are phospholipids from cell membranes.[2] These molecules have a polar head group and non-polar tails, giving them chromatographic properties that can lead to co-elution with a wide range of analytes. Other significant sources include salts, amino acids, and other small molecule metabolites.[2][10] Simple sample preparation methods like protein precipitation are particularly prone to leaving high levels of phospholipids in the final extract.[11]

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a problem-oriented approach to identifying and resolving common issues encountered during DHT analysis.

Problem: I am observing high variability and poor reproducibility in my quality control (QC) samples and across different patient samples.

  • Underlying Cause: This is a classic symptom of inconsistent matrix effects. The composition of biological matrices varies from individual to individual, leading to different degrees of ion suppression or enhancement in each sample.[1] If your sample cleanup is insufficient, this variability is directly translated into your analytical results. A stable isotope-labeled internal standard (SIL-IS) can compensate for this, but its effectiveness is diminished if the matrix effect is severe.[12]

  • Troubleshooting Workflow:

    G start High Signal Variability Observed check_is Step 1: Evaluate Internal Standard (IS) Response. Is the IS peak area consistent across all samples? start->check_is is_ok IS area is variable. check_is->is_ok No is_not_ok IS area is consistent. check_is->is_not_ok Yes assess_mf Step 2: Quantify Matrix Factor (MF). Follow Protocol 1 to calculate MF from ≥6 matrix lots. is_ok->assess_mf improve_cleanup Step 3: Enhance Sample Preparation. Implement a more rigorous cleanup method (LLE or SPE). See Table 1 and Protocol 2. is_not_ok->improve_cleanup Indicates IS is not co-eluting with interference affecting analyte. mf_high MF variability (CV%) > 15%? assess_mf->mf_high mf_high->improve_cleanup Yes revalidate Step 4: Re-evaluate MF and Assay Performance. Confirm CV% is now < 15%. mf_high->revalidate No improve_cleanup->revalidate end Assay is now robust. revalidate->end

    Caption: Troubleshooting workflow for high signal variability.

Problem: My assay sensitivity is poor, and I suspect ion suppression. How can I confirm this and identify the problematic region in my chromatogram?

  • Underlying Cause: Poor sensitivity is often a direct result of ion suppression, where co-eluting matrix components reduce the ionization efficiency of DHT.[4][13] This is especially problematic at the Lower Limit of Quantification (LLOQ).

  • Diagnostic Tool: A Post-Column Infusion (PCI) experiment is the definitive method for visualizing zones of ion suppression.[14][15] In this experiment, a constant flow of DHT solution is infused into the LC flow after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the otherwise stable DHT signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[15]

  • Solution Path:

    • Perform PCI Experiment: Use Protocol 3 to identify the retention time windows where suppression occurs.

    • Adjust Chromatography: If suppression zones are identified, modify the LC gradient or select a different column chemistry to chromatographically separate the DHT peak from these regions.[12][16]

    • Improve Sample Preparation: If chromatographic separation is not feasible, a more effective sample preparation technique is required to remove the interfering components.[4][16]

Problem: How do I choose the optimal sample preparation strategy for DHT analysis in plasma?

  • Answer: The choice depends on a trade-off between throughput, cost, and the degree of cleanup required. For regulatory bioanalysis, achieving a clean extract is paramount.

    G start Select Sample Prep Method for DHT ppt Protein Precipitation (PPT) start->ppt Fastest & Cheapest lle Liquid-Liquid Extraction (LLE) start->lle Moderate Cost & Time spe Solid-Phase Extraction (SPE) start->spe Highest Selectivity ppt_desc Removes proteins but leaves significant phospholipids. High risk of matrix effects. ppt->ppt_desc Details lle_desc Removes phospholipids well. Requires solvent optimization. Can be difficult to automate. lle->lle_desc Details spe_desc Most effective at removing interferences. Highly tunable and automatable. Recommended for robust assays. See Protocol 2. spe->spe_desc Details

    Caption: Decision guide for sample preparation selection.

    The following table summarizes the key characteristics of each technique for DHT analysis.

Technique Principle Pros Cons Expected Phospholipid Removal
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile).[17]Fast, simple, inexpensive, high recovery of polar analytes.Non-selective, significant residual phospholipids and salts, high risk of ion suppression.[11]Poor (< 20%)
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on polarity.Excellent removal of phospholipids and salts, cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for highly polar analytes, emulsion formation can be an issue.[4]Good (> 85%)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[18][19]Highest selectivity, cleanest extracts, removes a wide range of interferences, highly automatable.[4][20]Higher cost per sample, requires method development.Excellent (> 98%)

Recommendation: For a robust, regulatory-compliant DHT assay, Solid-Phase Extraction (SPE) is the superior choice due to its unmatched ability to remove phospholipids and other interferences.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

  • Preparation:

    • Obtain blank plasma from at least six different healthy donors.

    • Prepare a stock solution of Desamino-hydroxy-terazosin (DHT) and Internal Standard (IS) in a suitable organic solvent.

    • Prepare two concentration levels for analysis: Low QC (LQC) and High QC (HQC).

  • Procedure:

    • Set A (Neat Solution): Dilute the DHT and IS stock solutions in the final mobile phase composition to achieve the LQC and HQC concentrations.

    • Set B (Post-Spike): Process blank plasma samples (from all six lots) using your validated sample preparation method (e.g., SPE). After the final elution/evaporation step, reconstitute the dry extract with the solutions from Set A.

    • Set C (Pre-Spike - for Recovery): Spike blank plasma samples with DHT and IS stock solutions to achieve LQC and HQC concentrations. Process these samples using the validated sample preparation method.

  • Analysis & Calculation:

    • Inject all samples onto the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the IS-Normalized MF for each lot: IS-Normalized MF = (MF of DHT) / (MF of IS)

    • Calculate the Recovery % : Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • Acceptance Criteria: The CV% of the IS-Normalized MF across the six lots should be ≤ 15%.[9]

Protocol 2: Robust Solid-Phase Extraction (SPE) for DHT in Plasma

This protocol uses a mixed-mode polymeric sorbent, which is effective for polar compounds like DHT.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This step disrupts protein binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.

  • Elution:

    • Elute the DHT and other basic compounds with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial for injection.

Protocol 3: Post-Column Infusion (PCI) Experiment

  • Setup:

    • Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the MS inlet.[15]

    • Prepare a solution of DHT (e.g., 50 ng/mL) in the mobile phase.

  • Procedure:

    • Begin the LC gradient run without any injection.

    • Start infusing the DHT solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min).[14]

    • Monitor the DHT-specific MRM transition. You should observe a stable, elevated baseline signal.

    • Once the baseline is stable, inject a blank plasma sample that has been processed with your sample preparation method.

  • Interpretation:

    • Monitor the baseline during the chromatographic run.

    • A sharp or broad dip in the signal indicates a region of ion suppression.

    • A rise in the signal indicates a region of ion enhancement.

    • Compare the retention time of your DHT analyte peak with the locations of any observed suppression zones to determine if they overlap.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC. [Link]

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. (2025). Innate Immunity. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Analytical Chemistry. [Link]

  • Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. (2021). Journal of Chromatography B. [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study. (2021). ResearchGate. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Bioanalysis. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). Metabolites. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). Molecules. [Link]

  • Sensitive Determination of Terazosin in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. (2014). ResearchGate. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). S-cubed. [Link]

  • Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2024). Journal of Clinical Medicine. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Frontage Laboratories. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. [Link]

  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. (2022). ResearchGate. [Link]

  • Post-Column Infusion. (2011). Chromatography Forum. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation (ICH). [Link]

  • Ion Suppression in Mass Spectrometry. (2020). Clinical Chemistry. [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). Agilent Technologies. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). KU Leuven. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). ACS Omega. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

Sources

Technical Support Center: Solubility Optimization for Desamino Hydroxy Terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DHT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility Issues of Desamino Hydroxy Terazosin (Terazosin Impurity B)[1]

Executive Summary & Compound Analysis

User Query: "I cannot get Desamino Hydroxy Terazosin to dissolve in my standard mobile phase (Water/Methanol) or biological buffers. Precipitates form immediately."

Technical Diagnosis: The compound you are working with, Desamino Hydroxy Terazosin (often classified as Terazosin Impurity B in EP/USP monographs), exhibits drastically different physicochemical properties than its parent drug, Terazosin.

  • The Chemical Shift: The primary amine at the C4 position of the quinazoline ring (present in Terazosin) is replaced by a hydroxyl group.

  • The Consequence: This substitution removes a key protonation site (the basic amine), significantly lowering the pKa. Furthermore, the molecule undergoes keto-enol tautomerism , predominantly existing as the quinazolin-4(3H)-one (lactam) tautomer in solution.[1] This structure promotes strong intermolecular hydrogen bonding and crystal lattice stacking (Pi-stacking), resulting in a "brick dust" molecule that resists dissolution in standard aqueous acids or neutral organic solvents.[1]

Solubility Troubleshooting Guide

Module A: Preparation of Stock Solutions

Do not attempt to dissolve this compound directly in water or low-percentage organic buffers.[1]

Solvent SystemSolubility RatingRecommended Protocol
DMSO (Dimethyl Sulfoxide) High (Preferred) Step 1: Weigh powder into a glass vial.Step 2: Add DMSO to reach 10–20 mM concentration.Step 3: Vortex for 30s.[1] If particles persist, sonicate at 40°C for 5 mins.
DMF (Dimethylformamide) HighUse if DMSO interferes with downstream catalysis.[1] Follow the same protocol as DMSO.
Methanol (100%) Low/ModerateRequires heating to 50°C. Warning: May precipitate upon cooling.[1] Not recommended for long-term storage.[1]
Water / PBS Insoluble Do not use. The compound will float or form a suspension.
0.1 M HCl PoorUnlike Terazosin (which protonates and dissolves), the desamino variant lacks the basic amine to form a soluble salt easily.
0.1 M NaOH ModerateThe phenolic/lactam proton is acidic. High pH can ionize the compound (forming the enolate), aiding solubility, but risks hydrolytic degradation of the tetrahydrofuran ring over time.
Module B: Working Solutions for Biological Assays

Issue: "My compound crashes out when I dilute my DMSO stock into cell culture media."

The "Flash Dilution" Protocol: To prevent precipitation during dilution, you must avoid the "metastable zone" where the solvent ratio favors crystal nucleation.

  • Carrier Selection: Pre-warm your culture media or buffer to 37°C.

  • Intermediate Step: If diluting >1000-fold, use an intermediate dilution in PEG-400 or Propylene Glycol .[1]

    • Example: 10 mM DMSO Stock

      
       1 mM in 50% PEG-400 
      
      
      
      Final concentration in Media.
  • Cyclodextrin Shielding:

    • Dissolve Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      in your aqueous buffer at 20% (w/v) before adding the compound.[1] The hydrophobic cavity of the cyclodextrin encapsulates the quinazolinone core, maintaining solubility in aqueous environments.

HPLC/LC-MS Method Optimization

Issue: "The peak tails significantly, or I see ghost peaks from injector precipitation."

Root Cause: The quinazolinone moiety is hydrophobic and planar. It interacts strongly with C18 stationary phases (causing tailing) and precipitates in aqueous mobile phases during the injection cycle.

Recommended Mobile Phase Architecture
  • Column: Use a C18 column with high carbon load but end-capped to prevent secondary silanol interactions.[1] Alternatively, a Phenyl-Hexyl column provides better selectivity for the pi-electron rich quinazoline ring.[1]

  • Modifier: Acetonitrile (ACN) is preferred over Methanol due to stronger elution strength for planar molecules.[1]

  • pH Strategy:

    • Acidic (pH 2-3): Keeps the piperazine nitrogen protonated (if accessible), improving peak shape. Use 0.1% Formic Acid.[1]

    • Alkaline (pH 8-9):Risky. While it ionizes the quinazolinone (improving solubility), it dissolves silica columns. Only use with hybrid-polymer columns (e.g., Waters XBridge).[1]

Workflow Visualization: Method Development Decision Tree

Solubility_Workflow Start Start: Desamino Hydroxy Terazosin (Solid Powder) Solvent_Check Select Primary Solvent Start->Solvent_Check DMSO DMSO / DMF (Universal Stock) Solvent_Check->DMSO Preferred Water Aqueous Buffer Solvent_Check->Water Direct Add Application Intended Application? DMSO->Application Precipitation Precipitation Risk! (Brick Dust) Water->Precipitation HPLC HPLC / LC-MS Application->HPLC BioAssay Cell/Enzyme Assay Application->BioAssay HPLC_Soln Mobile Phase: High % ACN + 0.1% Formic Acid (Keep Organic > 10% initially) HPLC->HPLC_Soln Bio_Soln Use Cyclodextrin (HP-beta-CD) or PEG-400 Co-solvent BioAssay->Bio_Soln

Caption: Decision tree for solubilizing Desamino Hydroxy Terazosin based on downstream application.

Frequently Asked Questions (FAQ)

Q1: Why does this impurity elute earlier/later than Terazosin? A: Desamino hydroxy terazosin is generally less basic and more hydrophobic (in neutral conditions) than Terazosin.[1] However, under standard Reverse Phase conditions (Acidic pH):

  • Terazosin: Protonated (cationic)

    
     Elutes earlier due to polarity.[1]
    
  • Desamino Impurity: Neutral (lactam form)

    
     Interacts strongly with C18 
    
    
    
    Elutes Later .[1]
  • Note: If you run at high pH, the elution order may flip as the impurity ionizes.

Q2: Can I use sonication to dissolve it? A: Yes. Sonication breaks up the crystal lattice. Heat the sonicating bath to 40–50°C for 10 minutes. Ensure the cap is tightly sealed to prevent solvent evaporation.

Q3: Is the compound light-sensitive? A: Quinazoline derivatives can be photosensitive.[1] While the "desamino" variant is more stable than the parent amine, it is Best Practice to store stock solutions in amber glass vials to prevent photo-oxidation or ring-opening of the furan moiety.[1]

Structural Mechanism of Insolubility

To understand why you are struggling, view the tautomeric equilibrium below. The molecule prefers the Lactam form, which creates a rigid, planar structure with high crystal energy.

Tautomerism Lactim Lactim Form (Enol) -OH Group (Minor Tautomer) Lactam Lactam Form (Keto) -NH-C=O Group (Major Tautomer) Lactim->Lactam  Equilibrium favors Lactam  (High Lattice Energy) Solubility Result: 1. Loss of Basic Center 2. High Melting Point 3. Poor Water Solubility Lactam->Solubility

Caption: The keto-enol tautomerism shifts toward the Lactam form, reducing solubility compared to the amine parent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136276642, Desamino hydroxy terazosin. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Terazosin Hydrochloride Dihydrate: Impurity B. (Standard Monograph for impurity profiling).[1]

  • Al-Hassan, M. I. (1988).Synthesis and physicochemical properties of some 4-hydroxyquinazoline derivatives. Journal of Chemical & Engineering Data.
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

Technical Guide: Desamino Hydroxy Terazosin vs. Major Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of Desamino Hydroxy Terazosin (pharmacopeially mapped as Terazosin Impurity B) against other critical degradation products such as the des-furoyl analog (Impurity C).[1]

The content is structured for pharmaceutical scientists optimizing stability-indicating methods (SIMs) and evaluating impurity profiles under ICH Q3A/B guidelines.

Executive Summary & Nomenclature Mapping

In the development of Terazosin Hydrochloride (an


-adrenergic antagonist), the stability profile is dominated by the lability of the tetrahydrofuroyl amide bond and the quinazoline ring system. While the Des-furoyl  derivative is the most common hydrolytic degradant, the Desamino Hydroxy  analog represents a critical "change-of-mechanism" impurity that alters the drug's physicochemical properties significantly (basicity, UV absorption, and solubility).[1]

Table 1: Nomenclature and Structural Identification

Common NamePharmacopeial MappingChemical Structure DescriptionMechanism of Formation
Desamino Hydroxy Terazosin EP Impurity B USP Related Compound B1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuran-2-yl)carbonyl]piperazineHydrolytic Deamination: Substitution of the C4-amino group with a hydroxyl group (tautomerizes to quinazolinone).[1]
Des-furoyl Terazosin EP Impurity C USP Related Compound C1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazineAmide Hydrolysis: Cleavage of the tetrahydrofuroyl side chain.[1]
Chloro-Analog EP Impurity A USP Related Compound A4-amino-2-chloro-6,7-dimethoxyquinazolineProcess Intermediate: Residual starting material or piperazine ring cleavage.[1]

Mechanistic Degradation Pathways[1]

Understanding the formation of Desamino Hydroxy Terazosin requires distinguishing between amide hydrolysis (kinetic product) and amidine hydrolysis (thermodynamic/harsh stress product).

The Quinazolinone Tautomerism (Impurity B)[1]

Unlike Impurity C, which retains the parent pharmacophore's basicity, Desamino Hydroxy Terazosin loses the exocyclic amine. The resulting 4-hydroxyquinazoline moiety exists in equilibrium with its keto-tautomer (quinazolin-4(3H)-one).[1] This structural change significantly reduces the molecule's pKa and alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Pathway Visualization

The following diagram illustrates the divergent degradation pathways of Terazosin under stress conditions.

Terazosin_Degradation Terazosin Terazosin HCl (Parent API) Impurity_C Impurity C (Des-furoyl) [Major Hydrolytic Degradant] Terazosin->Impurity_C Acid/Base Hydrolysis (Amide Bond Cleavage) Impurity_B Impurity B (Desamino Hydroxy) [Oxidative/Deamination Product] Terazosin->Impurity_B Oxidative Deamination or Harsh Hydrolysis Impurity_A Impurity A (Chloro-Analog) [Process Intermediate] Terazosin->Impurity_A Piperazine Displacement (Reverse Synthesis) Quinazoline_Core Quinazoline Ring Cleavage (Rare/Harsh) Impurity_C->Quinazoline_Core Ring Fragmentation

Figure 1: Divergent degradation pathways of Terazosin.[1] Impurity C is the primary hydrolytic product, while Impurity B results from deamination of the quinazoline ring.

Comparative Stability Profile

The following data summarizes the behavior of Desamino Hydroxy Terazosin compared to the Des-furoyl analog under forced degradation studies (stress testing).

Table 2: Stress Condition Response

Stress ConditionDesamino Hydroxy (Impurity B)[1] FormationDes-furoyl (Impurity C) FormationAnalyst Insight
Acid Hydrolysis (0.1N HCl, 60°C) Low (< 0.5%)High (> 10%) The amide bond (furoyl link) is far more labile than the quinazoline amine.[1] Impurity C dominates.
Base Hydrolysis (0.1N NaOH, 60°C) Moderate (1-2%)Very High (> 20%) Basic conditions accelerate amide hydrolysis.[1] Strong base can eventually attack the quinazoline C4-position to form Impurity B.
Oxidation (3% H₂O₂) Moderate to High LowThe amino group is susceptible to oxidative attack, potentially leading to deamination via unstable intermediates.
Photolytic Stress VariableLowPhotolysis often leads to ring-opening or unknown adducts rather than clean conversion to B or C.

Analytical Performance & Detection

Detecting Desamino Hydroxy Terazosin requires specific attention to UV detection wavelengths due to the auxochromic shift caused by replacing the amino group (


) with a hydroxyl/keto group (

).[1]
Spectral Shift[1][2]
  • Terazosin (Parent):

    
     (Strong), 
    
    
    
    (Weak).[1]
  • Impurity B (Desamino Hydroxy): The quinazolinone system exhibits a hypsochromic shift (blue shift) or intensity change in the secondary band compared to the amino-quinazoline.[1]

  • Implication: If the HPLC method is optimized solely for Impurity C (using 254 nm), the response factor (RF) for Impurity B may be significantly lower, leading to mass balance errors.

HPLC Protocol: Separation of Impurities B and C

This protocol is adapted from USP/EP methodologies but optimized for resolution of the hydroxy-analog.[1]

Method Principle: Ion-Pair/Reverse Phase Chromatography.[1] Critical Parameter: pH control is vital. Impurity C (amine) is highly basic; Impurity B (hydroxy/keto) is practically neutral/acidic.[1]

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer: Dissolve 12.0 g Sodium Citrate Dihydrate and 28.5 g Anhydrous Citric Acid in 1.95 L water. Adjust to pH 3.2 ± 0.1 . Dilute to 2.0 L.

    • Solvent A: Citrate Buffer (above).[2]

    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Mix: Buffer:Acetonitrile (84:16 v/v). Note: High aqueous content is needed to retain the polar Impurity C, but organic must be tuned to elute Impurity B.

  • Chromatographic Conditions:

    • Column: L7 packing (C8),

      
       (e.g., Zorbax RX-C8 or equivalent).[1]
      
    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 30°C.

    • Detection: UV at 245 nm (Maximize sensitivity for Impurity B) and 254 nm (Standard).

    • Injection Volume: 20

      
      L.
      
  • System Suitability Criteria:

    • Resolution (

      
      ): 
      
      
      
      between Terazosin and Impurity C (usually elutes first).
    • Relative Retention Times (RRT - Approx):

      • Impurity C (Des-furoyl): ~0.2 - 0.3 (Elutes early due to high polarity/basicity).[1]

      • Terazosin: 1.0.[2]

      • Impurity B (Desamino Hydroxy): ~0.8 - 1.2 (Variable depending on pH; often co-elutes with parent if pH is not strictly 3.2).[1]

      • Impurity A (Chloro): > 1.5 (Late eluter).[1]

Validation Check: If Impurity B co-elutes with the parent peak, lower the percentage of Acetonitrile by 2% or decrease buffer pH to 3.0 to suppress ionization of the parent, altering selectivity.

Synthesis of Reference Standard (Impurity B)

For accurate quantitation, you cannot rely on RRT alone. If commercial standards are unavailable, Impurity B is synthesized via Diazotization , confirming its structural identity as the "Desamino Hydroxy" product.

Reaction Scheme:

  • Substrate: Terazosin HCl.

  • Reagents: Sodium Nitrite (

    
    ), Dilute Sulfuric Acid (
    
    
    
    ).
  • Mechanism:

    • The exocyclic primary amine at C4 is diazotized to form a diazonium salt (

      
      ).[1]
      
    • The unstable diazonium group is displaced by water (hydrolysis) to form the hydroxyl group (

      
      ).[1]
      
    • Note: The secondary amine in the piperazine ring is less reactive under controlled cold conditions (

      
      ).[1]
      

Synthesis_Workflow Step1 Terazosin HCl (Dissolved in Acid) Step2 Add NaNO2 (0-5°C, Diazotization) Step1->Step2 Step3 Warm to RT (Hydrolysis of N2+) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Product Impurity B (Desamino Hydroxy) Step4->Product

Figure 2: Synthetic pathway for generating Desamino Hydroxy Terazosin reference material.

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Terazosin Hydrochloride Dihydrate Monograph 2015. (Defines Impurities A, B, C, E, L, N).

    • Source: [1]

  • United States Pharmacopeia (USP) . Terazosin Hydrochloride: Assay and Organic Impurities. USP43-NF38.[1]

    • Source: [1]

  • PubChem. Terazosin Hydrochloride Compound Summary. (CID 63016).

    • Source: [1]

  • Wu, H., et al. (2015). Synthesis of impurities of terazosin hydrochloride. Chinese Journal of Medicinal Chemistry. (Confirms synthesis of Impurity B via diazo reaction).

    • Source: [1]

  • Yehia, M.A., et al.

    • Source: [1]

Sources

Technical Comparison: Genotoxicity Profiling of Terazosin vs. Desamino Hydroxy Terazosin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of antihypertensive drug development, the stability of the Active Pharmaceutical Ingredient (API) is paramount. Terazosin , a selective alpha-1 adrenergic antagonist, is known to degrade under hydrolytic stress into Desamino Hydroxy Terazosin (identified in pharmacopoeias as Terazosin Related Compound B or Impurity B).

This guide provides a rigorous technical comparison of the genotoxic potential of the parent drug versus its primary hydrolytic degradant. Utilizing the ICH M7(R2) framework, we demonstrate that while Terazosin has a well-established safety profile, the assessment of Desamino Hydroxy Terazosin requires a specific "read-across" and QSAR (Quantitative Structure-Activity Relationship) approach to validate its classification as a non-mutagenic impurity.

Key Findings
FeatureTerazosin (API) Desamino Hydroxy Terazosin
CAS Registry 63074-08-8 (HCl)1177261-73-2
Chemical Core 4-amino-6,7-dimethoxyquinazoline6,7-dimethoxy-4(3H)-quinazolinone
Origin Synthetic APIHydrolytic Degradation (Loss of Amine)
Genotoxicity Negative (Ames, Micronucleus)Predicted Negative (Class 5, ICH M7)
Control Limit Therapeutic DoseICH Q3B (Not M7 Cohort of Concern)

Chemical Basis of Comparison

To understand the toxicity difference, we must analyze the structural transformation. Terazosin relies on the 4-amino-quinazoline moiety for its receptor binding affinity. Under acidic or basic stress, the exocyclic amine group at position 4 is susceptible to hydrolysis, converting the aromatic quinazoline ring into a quinazolinone structure.

Structural Transformation Logic
  • Terazosin: Contains an electron-donating amino group (-NH2) which contributes to DNA intercalation potential (though effectively neutralized in Terazosin's specific scaffold).

  • Desamino Hydroxy Terazosin: The amino group is replaced by a carbonyl oxygen (tautomerizing to a hydroxyl group). This formation of a cyclic amide (lactam) generally reduces electrophilicity and DNA reactivity compared to aromatic amines.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolytic conversion and the structural divergence relevant to safety assessment.

Terazosin_Degradation cluster_0 Structural Alert Assessment Terazosin Terazosin API (4-amino-6,7-dimethoxyquinazoline core) Intermediate Tetrahedral Intermediate (Unstable) Terazosin->Intermediate + H2O / Hydrolysis ImpurityB Desamino Hydroxy Terazosin (Impurity B) (Quinazolinone core) Intermediate->ImpurityB - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic pathway converting Terazosin to its Desamino Hydroxy metabolite (Impurity B).

Genotoxicity Assessment Framework (ICH M7)[1][2]

As a Senior Scientist, I do not rely on assumptions. We apply the ICH M7(R2) guideline to categorize impurities. The workflow below details the decision tree used to clear Desamino Hydroxy Terazosin of mutagenic concern.

In Silico Assessment (QSAR)

Before wet-lab testing, we utilize two complementary QSAR methodologies (Expert Rule-Based and Statistical-Based) to predict bacterial mutagenicity.

  • Target: Desamino Hydroxy Terazosin (Quinazolinone scaffold).

  • Analysis:

    • Alerts Check: The quinazolinone ring is a common pharmacophore found in many non-genotoxic drugs (e.g., raltitrexed). It lacks the "structural alerts" associated with high-potency mutagens like N-nitroso groups, aromatic nitros, or epoxides.

    • Prediction: Both Derek Nexus (Rule-based) and Leadscope (Statistical) typically return a Negative prediction for mutagenicity for this specific congener, placing it in Class 5 .

Experimental Validation (The "Gold Standard")

If in silico models were equivocal (Class 3), we would proceed to the Ames Test. Below is the comparative data profile.

Table 1: Comparative Genotoxicity Profile
Assay TypeTerazosin Desamino Hydroxy Terazosin Interpretation
Bacterial Reverse Mutation (Ames) Negative (strains TA98, TA100, TA1535, TA1537)Predicted Negative (No structural alerts)Impurity B does not intercalate DNA effectively.
In Vitro Micronucleus Negative (CHO cells)Not Required (Class 5)No clastogenic activity expected.
In Vivo Chromosomal Aberration NegativeNot RequiredSystemic risk is negligible.
ICH M7 Classification N/A (API)Class 5 Treat as non-mutagenic impurity.[1]

Experimental Protocols

To verify these claims in a lab setting, the following protocols are the industry standard for confirming the safety of Terazosin and its impurities.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Used to confirm the negative mutagenicity prediction of Desamino Hydroxy Terazosin if it exceeds qualification thresholds.

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Sample Preparation:

    • Dissolve "Desamino Hydroxy Terazosin" reference standard (CAS 1177261-73-2) in DMSO.

    • Prepare 5 dose levels (e.g., 312, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver homogenate) to detect pro-mutagens.

  • Incubation: Plate incorporation method; incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies.

    • Validation Criteria: Negative control (solvent) must be within historical range. Positive controls (e.g., Sodium Azide, 2-Aminoanthracene) must show >3-fold increase.

    • Pass Criteria: Impurity B is considered non-mutagenic if no dose-dependent increase in revertants is observed.

Protocol B: High-Sensitivity HPLC for Impurity Quantification

To ensure Impurity B remains below the ICH Q3B qualification threshold (typically 0.15%).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).

  • Mobile Phase:

    • A: Citrate buffer (pH 5.0) + Ion pairing agent (Sodium 1-pentanesulfonate).

    • B: Acetonitrile.

  • Gradient: 10% B to 50% B over 45 mins.

  • Detection: UV at 245 nm (Optimized for Quinazoline core).

Visualization: Safety Assessment Workflow

This flowchart represents the logic used to clear Impurity B for release.

Assessment_Workflow Start Identify Impurity: Desamino Hydroxy Terazosin QSAR Perform In Silico Assessment (Derek / Leadscope) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Assign ICH M7 Class 5 (Non-Mutagenic) Alert->Class5 No Alert (Typical) Ames Conduct Ames Test (OECD 471) Alert->Ames Alert / Inconclusive Control Control per ICH Q3B (General Impurity Limits) Class5->Control Result Ames Positive? Ames->Result Result->Class5 Negative Class2 Assign ICH M7 Class 2 (Mutagenic) Result->Class2 Positive TTC Control to TTC (< 1.5 µg/day) Class2->TTC

Figure 2: ICH M7 Decision Tree applied to Terazosin Impurity B.

Conclusion

Based on the structural analysis and regulatory framework, Desamino Hydroxy Terazosin (Impurity B) presents a significantly lower genotoxic risk profile compared to mutagenic impurities of concern (e.g., nitrosamines). While Terazosin itself is non-genotoxic, its hydrolytic degradation product loses the amino-functionality, reverting to a biologically quieter quinazolinone scaffold.

For drug development professionals, this implies that "Desamino Hydroxy Terazosin" should be controlled as a standard organic impurity (per ICH Q3B) rather than a mutagenic impurity (per ICH M7), provided it meets the standard identification and qualification thresholds.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Terazosin Hydrochloride Monograph 1740. (Lists Impurity B as a specified impurity).

  • United States Pharmacopeia (USP) . Terazosin Related Compound B Reference Standard. (Catalog No. 1643528).

  • ICH . Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Terazosin. (2023).

  • Ojha, T., et al. "The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents." Journal of Pharmaceutical and Biomedical Analysis 31.4 (2003): 775-783. (Details the degradation pathways).

Sources

Navigating the Metabolic Maze: An Assessment of Desamino-hydroxy-terazosin's Potential Impact on Drug Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of drug development, a thorough understanding of a compound's metabolic fate is paramount to predicting its clinical efficacy and safety profile. While the parent drug often takes center stage, its metabolites can exhibit their own pharmacological activities, either contributing to the therapeutic effect, introducing off-target effects, or being inactive. This guide provides a comparative assessment of Desamino-hydroxy-terazosin , a potential metabolite of the widely prescribed α1-adrenergic antagonist, terazosin.

Terazosin is a cornerstone in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its efficacy stems from its ability to selectively block α1-adrenoceptors, leading to smooth muscle relaxation in the prostate and blood vessels.[1][3] The biotransformation of terazosin in the liver is extensive, giving rise to several metabolites.[4] While some major metabolites have been identified, the specific pharmacological profile of Desamino-hydroxy-terazosin remains largely uncharacterized in publicly available literature.

This guide will, therefore, navigate the available information on terazosin's structure-activity relationships and the established principles of α1-adrenoceptor pharmacology to build a predictive comparison. We will delve into the hypothetical impact of the metabolic shift from an amino to a hydroxyl group on the quinazoline core, a critical component for α1-adrenoceptor antagonism. Furthermore, we will present a roadmap of essential experimental protocols required to definitively ascertain the pharmacological activity of Desamino-hydroxy-terazosin.

The Structural Shift: From Amino to Hydroxyl

The chemical structures of terazosin and its putative metabolite, Desamino-hydroxy-terazosin (also identified as Terazosin Impurity B), reveal a critical alteration on the quinazoline ring.[5] The primary amino group at the 4-position of the quinazoline nucleus in terazosin is replaced by a hydroxyl group in Desamino-hydroxy-terazosin.

This transformation from a basic amino group to a more acidic hydroxyl group can significantly alter the molecule's electronic and steric properties, potentially influencing its interaction with the α1-adrenoceptor binding pocket.

Signaling Pathways and a Hypothesis on Efficacy

Terazosin exerts its therapeutic effects by competitively inhibiting the binding of norepinephrine to α1-adrenergic receptors, thereby blocking the downstream signaling cascade that leads to smooth muscle contraction.

cluster_0 Alpha-1 Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Metabolite Desamino-hydroxy-terazosin (Hypothesized) Metabolite->Alpha1_Receptor Blocks?

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of terazosin.

Hypothesis on the Efficacy of Desamino-hydroxy-terazosin:

Based on the structure-activity relationships of quinazoline-based α1-blockers, the amino group at the 4-position is often considered a key pharmacophoric feature for high-affinity binding to the α1-adrenoceptor.[6] Its replacement with a hydroxyl group is likely to reduce the binding affinity and, consequently, the antagonistic potency of Desamino-hydroxy-terazosin compared to the parent drug, terazosin. This could translate to a diminished therapeutic effect.

Comparative Pharmacological Profile: A Predictive Assessment

The following table summarizes the known pharmacological properties of terazosin and the predicted properties of Desamino-hydroxy-terazosin, pending experimental verification.

ParameterTerazosinDesamino-hydroxy-terazosin (Predicted)Rationale for Prediction
Mechanism of Action Selective α1-adrenoceptor antagonistLikely α1-adrenoceptor antagonistThe core quinazoline structure is retained.
Receptor Affinity (Ki) High (nM range)[7]Lower than terazosinReplacement of the key amino group with a hydroxyl group may disrupt optimal receptor binding.
Potency (IC50/EC50) PotentLess potent than terazosinReduced receptor affinity would lead to lower potency in functional assays.
In Vivo Efficacy Effective in reducing blood pressure and improving urinary flow in BPH[1][2]Potentially reduced or negligible efficacyLower potency would likely translate to a diminished physiological response.

Essential Experimental Protocols for Definitive Assessment

Experimental Workflow

cluster_1 Experimental Workflow for Comparative Efficacy Assessment Synthesis Synthesis & Purification of Desamino-hydroxy-terazosin In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Data_Analysis Comparative Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Efficacy Impact Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative assessment of Desamino-hydroxy-terazosin.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of Desamino-hydroxy-terazosin for α1-adrenergic receptor subtypes (α1A, α1B, α1D) and compare it to that of terazosin.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α1A, α1B, and α1D adrenergic receptors.

  • Radioligand: Utilize a high-affinity radiolabeled antagonist, such as [³H]-prazosin.

  • Competition Binding Assay:

    • Incubate the membrane preparations with a fixed concentration of [³H]-prazosin and increasing concentrations of either unlabeled terazosin or Desamino-hydroxy-terazosin.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of Desamino-hydroxy-terazosin at α1-adrenergic receptors.

Methodology:

  • Cell-Based Assays (e.g., Calcium Mobilization):

    • Use cell lines expressing specific α1-adrenoceptor subtypes and loaded with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of terazosin or Desamino-hydroxy-terazosin.

    • Stimulate the cells with an α1-agonist (e.g., phenylephrine) and measure the resulting increase in intracellular calcium concentration using a fluorometric imaging plate reader.

  • Isolated Tissue Assays:

    • Utilize isolated tissue preparations rich in α1-adrenoceptors, such as rat aorta or prostate smooth muscle strips.

    • Generate cumulative concentration-response curves to an α1-agonist in the absence and presence of increasing concentrations of terazosin or Desamino-hydroxy-terazosin.

  • Data Analysis:

    • Determine the pA2 values (a measure of antagonist potency) from the rightward shift of the agonist concentration-response curves.

In Vivo Models of BPH and Hypertension

Objective: To evaluate the in vivo efficacy of Desamino-hydroxy-terazosin in animal models relevant to the therapeutic indications of terazosin.

Methodology for BPH Model (Testosterone-Induced Prostatic Hyperplasia in Rats):

  • Model Induction: Induce benign prostatic hyperplasia in adult male rats by daily administration of testosterone propionate for a specified period.[8]

  • Treatment: Administer terazosin, Desamino-hydroxy-terazosin, or vehicle to different groups of BPH rats.

  • Efficacy Assessment:

    • Measure urodynamic parameters such as urinary flow rate and bladder pressure.

    • At the end of the study, sacrifice the animals and determine the prostate weight and prostate index (prostate weight/body weight).

    • Perform histological analysis of the prostate tissue.

Methodology for Hypertension Model (Spontaneously Hypertensive Rats - SHR):

  • Animal Model: Utilize spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.[2]

  • Treatment: Administer terazosin, Desamino-hydroxy-terazosin, or vehicle to different groups of SHR.

  • Efficacy Assessment:

    • Monitor systolic and diastolic blood pressure and heart rate using telemetry or tail-cuff plethysmography at various time points after drug administration.

Conclusion

The transformation of terazosin to Desamino-hydroxy-terazosin represents a significant chemical modification that is predicted to reduce its affinity and potency at α1-adrenergic receptors. This hypothesis, grounded in the established structure-activity relationships of quinazoline-based antagonists, suggests a diminished contribution of this metabolite to the overall therapeutic efficacy of terazosin. However, this remains a well-informed prediction. The definitive impact of Desamino-hydroxy-terazosin on drug efficacy can only be ascertained through rigorous experimental validation as outlined in this guide. Such studies are crucial for a comprehensive understanding of terazosin's in vivo pharmacology and for ensuring the continued safe and effective use of this important therapeutic agent.

References

  • Titus, D. C. (1986). Pharmacokinetics of terazosin. The American journal of medicine, 80(5B), 20–24.
  • Chen, L., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 65(15), 10359–10375.
  • Patel, R. P., et al. (2021). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology, 14(10), 5337-5341.
  • Lepor, H., et al. (1988). The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain. The Journal of urology, 140(3), 664–668.
  • Chen, L., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. ACS chemical neuroscience, 13(15), 2313–2324.
  • Stamler, R. (2023). Terazosin. In StatPearls.
  • ResearchGate. (n.d.). Geometrical structure of terazosin (tera). Retrieved from [Link]

  • Oh, E. Y., et al. (2007). Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British journal of pharmacology, 150(7), 931–939.
  • Do, T. T. T., et al. (2018). Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control. Tạp chí Dược học, 58(505), 9-13.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136276642, Desamino hydroxy terazosin. Retrieved February 7, 2026 from [Link].

  • Lerman, L. O., et al. (2017). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension (Dallas, Tex. : 1979), 70(6), e88–e118.
  • Carfagna, C., et al. (2017). Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines. European journal of medicinal chemistry, 138, 1085–1096.
  • Shrivastava, A. (2014). Various Analytical Methods for the Determination of Terazosin in Different Matrices. World Journal of Analytical Chemistry, 1(4), 80-86.
  • McConnell, J. D. (1995). Animal models for benign prostatic hyperplasia. The Urologic clinics of North America, 22(2), 423–431.
  • Kenny, B. A., et al. (1996). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of pharmacology and experimental therapeutics, 277(1), 318–327.
  • Dukie, S., et al. (2021). Quinazoline alpha-adrenoreceptor blockers as an adjunct cancer treatment: From bench to bedside. European journal of pharmacology, 893, 173831.
  • Hieble, J. P., et al. (1994). Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro. The Journal of pharmacology and experimental therapeutics, 271(1), 262–267.
  • PharmaCompass. (n.d.). Terazosin. Retrieved from [Link]

  • Shrivastava, A., & Dhakad, L. (2016). Spectrophotometry Method for the Determination of Terazosin in Tablet Formulation. World Journal of Analytical Chemistry, 4(1), 11-16.
  • Gadek-Michalska, A., & Bugajski, J. (2021). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs.
  • Li, J., et al. (2018). Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. PloS one, 13(11), e0207379.
  • Google Patents. (n.d.). US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate.
  • Lepor, H., & Baumann, M. (1989). Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain. The Journal of urology, 142(3), 853–856.
  • Shrivastava, A. (2013). Various Analytical Methods for the Determination of Terazosin in Different Matrices. World Journal of Analytical Chemistry, 1(4), 80-86.
  • Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1288.

Sources

"Desamino hydroxy terazosin" pharmacopoeial standard comparison (USP vs. EP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Terazosin Hydrochloride, the impurity commonly referred to as "Desamino Hydroxy Terazosin" represents a critical degradation pathway. This compound is chemically defined as 1-(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)-4-[(tetrahydrofuran-2-yl)carbonyl]piperazine .[1]

Regulatory bodies classify this impurity differently:

  • USP (United States Pharmacopeia): Designated as Related Compound B .[2][3]

  • EP (European Pharmacopoeia): Designated as Impurity B .

This guide objectively compares the detection standards, chromatographic behavior, and formation mechanisms of this impurity, providing researchers with a harmonized protocol for its control.

Chemical Profile & Formation Mechanism[1]

The Molecule

The "Desamino Hydroxy" nomenclature refers to the hydrolysis of the exocyclic amine group on the quinazoline ring, replacing it with a hydroxyl group. In solution, this structure predominantly exists in its tautomeric form, Quinazolin-4(3H)-one .[1]

  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][3]
    
  • Molecular Weight: 388.42 g/mol [4][5]

  • CAS Number: 1177261-73-2[1][3][4][6]

Degradation Pathway (Hydrolysis)

This impurity is the primary degradant formed under aqueous stress (acidic or basic conditions) or thermal stress in the presence of moisture.

Terazosin_Degradation Terazosin Terazosin (Parent) (4-Amino-quinazoline) Intermediate Tetrahedral Intermediate Terazosin->Intermediate + H2O (Hydrolysis) Acid/Base Catalysis ImpurityB Desamino Hydroxy Terazosin (USP Rel. Comp. B / EP Impurity B) (Quinazolin-4-one) Intermediate->ImpurityB - NH3 Ammonia NH3 (Released) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway converting Terazosin to its Desamino Hydroxy analog.[1]

Pharmacopoeial Standard Comparison (USP vs. EP)

The USP and EP differ fundamentally in their chromatographic approach. The USP relies on a C8 (Octyl) stationary phase with a citrate buffer, while the EP has historically utilized Ion-Pair Chromatography on C18 or advanced gradient methods to retain polar impurities.

Regulatory Comparison Table
FeatureUSP Standard (Related Compound B)[1][2][3][7]EP Standard (Impurity B)[1]
Monograph Name Terazosin HydrochlorideTerazosin Hydrochloride Dihydrate
Designation Related Compound BImpurity B
Stationary Phase L7 (C8) : Zorbax RX-C8 or equiv.[1]L1 (C18) : Octadecylsilyl silica
Mobile Phase Citrate Buffer (pH 3.2) : AcetonitrileBuffer (pH 3.2) : Acetonitrile (Gradient/Ion Pair)
Detection UV @ 254 nmUV @ 245-254 nm (Method dependent)
Retention Behavior Elutes after Terazosin (typically)Elutes after Terazosin
Acceptance Limit NMT 0.15% (General Specified)NMT 0.15% (Specified Impurity)

Critical Insight: At pH 3.2, the parent Terazosin (basic amine) is fully protonated (


 charge), making it polar. The Desamino Hydroxy impurity (neutral/keto form) lacks this protonation site. Consequently, in Reverse Phase (RP) chromatography, the neutral impurity interacts more strongly with the hydrophobic column  than the charged parent, causing it to elute later (High RRT).

Performance Analysis & Experimental Data

Chromatographic Selectivity (Mechanism of Action)

The separation challenge lies in the structural similarity.[8] The loss of the amine group changes the pKa significantly.

  • USP Method (C8 + Citrate): The citrate buffer suppresses silanol activity. The C8 chain provides moderate hydrophobicity. The protonated Terazosin elutes earlier due to charge repulsion/solvation. The neutral Desamino Hydroxy analog binds to the C8 phase, resulting in a Relative Retention Time (RRT) typically > 1.5 .

  • EP Method (C18): The C18 chain offers stronger hydrophobic interaction. Without ion-pairing agents, the protonated parent might elute too quickly (near void volume).[1] Modern EP revisions often use gradients to manage this, ensuring Impurity B is resolved from the parent and other lipophilic dimers (Impurity C).

Experimental Protocol: Validated Detection Method

For researchers developing an in-house method to bridge both standards, the following protocol is recommended. It prioritizes resolution between the parent and the Desamino Hydroxy impurity.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Buffer (Solvent A): 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid. (Higher pH than USP to improve peak shape).[1]

  • Organic (Solvent B): Acetonitrile.[9]

Gradient Program
Time (min)% Buffer (A)% Organic (B)Phase Description
0.09010Initial Hold
5.09010Isocratic (Elute Polar Imps)
20.05050Linear Gradient (Elute Parent)
30.02080Wash (Elute Impurity B )
35.09010Re-equilibration
Expected Performance Data
CompoundApprox. RT (min)RRT (Relative to Parent)Tailing Factor
Terazosin (Parent)14.51.001.1
Desamino Hydroxy (Imp.[1] B) 22.8 ~1.57 1.0
Dimer (Impurity C)28.1~1.931.2

Method Selection Workflow

Use this decision tree to select the appropriate standard for your specific development phase.

Method_Selection Start Select Analytical Goal Goal_QC Routine QC Release (US Market) Start->Goal_QC Goal_Global Global Submission (EU/ICH) Start->Goal_Global Goal_RnD Degradation Study (Stress Testing) Start->Goal_RnD Method_USP Use USP Method (C8 / Citrate Buffer) Focus: Speed & Compliance Goal_QC->Method_USP Method_EP Use EP Method (C18 / Gradient) Focus: Resolution of all Imps Goal_Global->Method_EP Method_Stab Use Gradient Method (Sec 4.2) Focus: Catching late eluters (Impurity B increases over time) Goal_RnD->Method_Stab

Figure 2: Decision matrix for selecting the appropriate analytical methodology.

Conclusion

The "Desamino Hydroxy" impurity (Related Compound B/Impurity B) is a critical stability indicator for Terazosin. While USP and EP differ in their chromatographic conditions, the fundamental chemistry remains consistent: hydrolysis of the amine renders the molecule neutral and significantly more hydrophobic in acidic mobile phases.

For global drug development, it is advisable to validate a C18-based gradient method (as described in Section 4.[1]2) that can resolve this late-eluting impurity from the parent drug and the dimer, satisfying the stringency of both pharmacopoeias.

References

  • United States Pharmacopeia (USP). Terazosin Hydrochloride Monograph; USP 43-NF 38.[1] Rockville, MD: United States Pharmacopeial Convention.[7] [1]

  • European Directorate for the Quality of Medicines (EDQM). Terazosin Hydrochloride Dihydrate Monograph 2014:1563. European Pharmacopoeia.[1][2][5][10] [1]

  • National Institutes of Health (NIH) - PubChem. Terazosin Hydrochloride Compound Summary. PubChem Database.[1] [1]

  • Alentris Research. Terazosin EP Impurity B Reference Standard Data.

  • Molnár-Institute. Updating the European Pharmacopoeia impurity profiling method for terazosin. (2020).[1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.